molecular formula C9H7NOS B1278334 1-(Benzo[d]thiazol-5-yl)ethanone CAS No. 90347-90-3

1-(Benzo[d]thiazol-5-yl)ethanone

Cat. No.: B1278334
CAS No.: 90347-90-3
M. Wt: 177.22 g/mol
InChI Key: FCKINXPLWQMSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d]thiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzothiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKINXPLWQMSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441681
Record name 1-(1,3-Benzothiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90347-90-3
Record name 1-(1,3-Benzothiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzo[d]thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Benzo[d]thiazol-5-yl)ethanone, a heterocyclic ketone of interest to researchers in medicinal chemistry and drug discovery. This document details the compound's structure, identifiers, and computed properties. It also presents a plausible synthetic route and discusses the potential biological activities of this class of compounds, supported by visualizations of a representative experimental workflow and a hypothetical signaling pathway.

Chemical Identity and Physical Properties

Table 1: Compound Identifiers [1]

IdentifierValue
IUPAC Name 1-(1,3-benzothiazol-5-yl)ethanone
CAS Number 90347-90-3
Molecular Formula C₉H₇NOS
Canonical SMILES CC(=O)C1=CC2=C(C=C1)SC=N2
InChI InChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3
InChIKey FCKINXPLWQMSSB-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties [1]

PropertyValue
Molecular Weight 177.22 g/mol
Exact Mass 177.02483502 Da
XLogP3 1.7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Topological Polar Surface Area 58.2 Ų
Heavy Atom Count 12

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be derived from general methods for the synthesis of benzothiazole derivatives. One common and effective method is the condensation of a substituted 2-aminothiophenol with an appropriate carboxylic acid or its derivative.

Experimental Protocol: Plausible Synthesis of this compound

This protocol describes a potential two-step synthesis starting from 4-amino-3-mercaptobenzoic acid.

Step 1: Acetylation of 4-amino-3-mercaptobenzoic acid

  • In a round-bottom flask, dissolve 4-amino-3-mercaptobenzoic acid in a suitable solvent such as acetic anhydride.

  • Heat the mixture under reflux for a specified period to allow for the acetylation of the amino group.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the acetylated product.

  • Filter the precipitate, wash it with water, and dry it to obtain 4-acetamido-3-mercaptobenzoic acid.

Step 2: Cyclization to form this compound

  • The acetylated intermediate is then subjected to a cyclization reaction. This can be achieved by heating the compound, possibly in the presence of a dehydrating agent or a catalyst, to promote the intramolecular condensation between the thiol group and the acetylated amino group, followed by decarboxylation.

  • The reaction mixture is worked up by neutralization and extraction with an organic solvent.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions of the substituents on the benzothiazole ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the ketone and the C=N bond of the thiazole ring.

  • Melting Point Analysis: To assess the purity of the final compound.

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials: 4-Amino-3-mercaptobenzoic acid Acetic Anhydride step1 Step 1: Acetylation start->step1 intermediate Intermediate: 4-Acetamido-3-mercaptobenzoic acid step1->intermediate step2 Step 2: Cyclization and Decarboxylation intermediate->step2 product Crude Product: This compound step2->product purification Column Chromatography product->purification pure_product Pure this compound purification->pure_product analysis Spectroscopic Analysis: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy pure_product->analysis final Characterized Compound analysis->final

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Signaling Pathways

Benzothiazole derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. Numerous studies have demonstrated their potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. The specific biological targets of this compound have not been elucidated. However, based on the activities of structurally related compounds, it is plausible that this molecule could interact with various cellular pathways implicated in disease.

For instance, many benzothiazole-containing compounds exhibit anticancer properties by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. A hypothetical signaling pathway that could be targeted by a benzothiazole derivative is the epidermal growth factor receptor (EGFR) signaling cascade, which is often dysregulated in cancer.

The following diagram illustrates a simplified representation of a kinase signaling pathway that could be inhibited by a benzothiazole derivative.

G cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Growth Factor Receptor (e.g., EGFR) kinase Tyrosine Kinase Domain receptor->kinase Activation substrate Downstream Substrate kinase->substrate Phosphorylation proliferation Cell Proliferation and Survival substrate->proliferation Signal Transduction inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a benzothiazole derivative.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of drug discovery. While experimental data on its physical and biological properties are limited, this guide provides a foundational understanding of its chemical nature, a plausible synthetic approach, and an indication of its potential therapeutic relevance based on the broader class of benzothiazole compounds. Further experimental studies are warranted to fully characterize this molecule and explore its biological activities.

References

An In-depth Technical Guide to 1-(Benzo[d]thiazol-5-yl)ethanone (CAS: 90347-90-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzo[d]thiazol-5-yl)ethanone, a member of the versatile benzothiazole family of heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry. While specific research on this particular isomer is limited, the broader class of benzothiazoles is renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of the known properties of this compound, alongside plausible synthetic routes and potential biological activities inferred from related structures. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and other 5-substituted benzothiazole derivatives.

Chemical and Physical Properties

Quantitative data for this compound is primarily derived from computational predictions available in public databases such as PubChem.[1] Experimental data remains scarce in peer-reviewed literature.

PropertyValueSource
CAS Number 90347-90-3[1]
Molecular Formula C₉H₇NOS[1]
Molecular Weight 177.22 g/mol [1]
IUPAC Name 1-(1,3-benzothiazol-5-yl)ethanone[1]
Canonical SMILES CC(=O)C1=CC2=C(C=C1)N=CS2
InChI Key FCKINXPLWQMSSB-UHFFFAOYSA-N
Topological Polar Surface Area 58.2 Ų[1]
XLogP3 1.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

Synthesis and Characterization

Proposed Synthetic Pathway: Suzuki Cross-Coupling

A plausible and modern approach for the synthesis of 5-acetylbenzothiazole involves a Suzuki cross-coupling reaction. This strategy is suggested for the synthesis of positional isomers and is valuable for structure-activity relationship studies.[2] The general workflow would involve the coupling of a boronic acid or ester derivative with a halogenated benzothiazole.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 5-Bromo-1,3-benzothiazole 5-Bromo-1,3-benzothiazole 5-(1-Ethoxyvinyl)-1,3-benzothiazole 5-(1-Ethoxyvinyl)-1,3-benzothiazole 5-Bromo-1,3-benzothiazole->5-(1-Ethoxyvinyl)-1,3-benzothiazole Suzuki Coupling Tributyl(1-ethoxyvinyl)stannane Tributyl(1-ethoxyvinyl)stannane Tributyl(1-ethoxyvinyl)stannane->5-(1-Ethoxyvinyl)-1,3-benzothiazole Pd(PPh3)4 Pd(PPh₃)₄ Catalyst Pd(PPh3)4->5-(1-Ethoxyvinyl)-1,3-benzothiazole Toluene Toluene Toluene->5-(1-Ethoxyvinyl)-1,3-benzothiazole Heat Heat Heat->5-(1-Ethoxyvinyl)-1,3-benzothiazole 1-(1,3-Benzothiazol-5-yl)ethanone 1-(1,3-Benzothiazol-5-yl)ethanone 5-(1-Ethoxyvinyl)-1,3-benzothiazole->1-(1,3-Benzothiazol-5-yl)ethanone Acid Hydrolysis Aqueous HCl Aqueous HCl Aqueous HCl->1-(1,3-Benzothiazol-5-yl)ethanone

Caption: Proposed Suzuki coupling synthesis of this compound.

General Experimental Protocol for Benzothiazole Synthesis

A common method for forming the benzothiazole ring is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative. For the target molecule, this would involve 4-amino-3-mercaptobenzoic acid, which is not a readily available starting material. The Suzuki coupling approach is therefore more feasible.

General Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure, showing characteristic aromatic and acetyl proton/carbon signals.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the carbonyl (C=O) stretch of the ketone.

Potential Biological Activities and Therapeutic Applications

Direct biological studies on this compound have not been reported. However, the benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. The potential activities of the target compound can be inferred from studies on its analogs.

Potential Biological ActivityRationale based on Benzothiazole Derivatives
Anticancer Many 2-substituted and other benzothiazole derivatives have demonstrated potent anticancer activity against a range of cancer cell lines, including lung, breast, and colon cancer. Some act as inhibitors of key kinases or topoisomerases. For example, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative showed an IC₅₀ value of 0.44 μM against A549 lung cancer cells.[2]
Antimicrobial The benzothiazole nucleus is a core component of compounds with antibacterial and antifungal properties. The mechanism often involves the inhibition of essential microbial enzymes.
Neuroprotective Certain benzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. They may act by inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), or by preventing amyloid plaque formation.[2]
Anti-inflammatory Benzothiazole-containing compounds have shown anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.

Hypothetical Mechanism of Action and Signaling Pathways

Given the prevalence of benzothiazole derivatives as anticancer agents, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in cancer progression. For instance, many small molecule inhibitors target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.

The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for benzothiazole-based anticancer drugs. It is important to note that this is a generalized pathway and has not been specifically validated for this compound.

Caption: Hypothetical inhibition of the EGFR signaling pathway by a benzothiazole derivative.

Conclusion and Future Directions

This compound is a chemical entity with a foundation in the pharmacologically significant benzothiazole class. While direct experimental data on its synthesis, characterization, and biological activity is currently lacking in the public domain, this guide provides a framework for its potential properties and synthetic accessibility based on related compounds.

Future research should focus on:

  • Developing and publishing a robust and scalable synthetic protocol for this compound.

  • Conducting full spectroscopic and physicochemical characterization of the compound.

  • Screening for biological activity across a range of assays (e.g., anticancer, antimicrobial) to determine its therapeutic potential.

  • If activity is observed, subsequent studies should elucidate its mechanism of action and identify specific molecular targets and signaling pathways.

This compound represents an unexplored area within the well-established field of benzothiazole research and holds potential for the development of novel therapeutic agents.

References

Technical Guide: Determination of the Molecular Weight for 1-(Benzo[d]thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the calculation of the molecular weight of the compound 1-(Benzo[d]thiazol-5-yl)ethanone, a crucial parameter in experimental design, analytical chemistry, and drug development.

Compound Identification and Formula

The initial step in determining the molecular weight is the unequivocal identification of the compound's molecular formula. For the compound this compound, the established molecular formula is C₉H₇NOS [1]. This formula indicates that each molecule is composed of nine carbon atoms, seven hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom.

Calculation Methodology

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The calculation is performed by multiplying the count of each element's atoms by its standard atomic weight and summing the results. The standard atomic weights are established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).

The formula for this calculation is:

MW = (N_C × AW_C) + (N_H × AW_H) + (N_N × AW_N) + (N_O × AW_O) + (N_S × AW_S)

Where:

  • N is the number of atoms for each element.

  • AW is the standard atomic weight of each element.

The standard atomic weights used for this calculation are based on established values, which for some elements are expressed as intervals due to natural isotopic variation[2][3]. For practical laboratory calculations, a conventional value is often used.

Data Presentation: Atomic Weight Contribution

The following table summarizes the quantitative data used to calculate the molecular weight of C₉H₇NOS.

ElementSymbolAtom Count (N)Standard Atomic Weight (AW, g/mol )Total Contribution (N × AW)
CarbonC912.011108.099
HydrogenH71.0087.056
NitrogenN114.00714.007
OxygenO115.99915.999
SulfurS132.065[4]32.065
Total 177.226 g/mol

Note: Standard atomic weights for elements like Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur can have slight variations based on isotopic abundance[3][5][6]. The values presented here are conventional values suitable for most chemical calculations.

The calculated molecular weight is 177.226 g/mol . This value is consistent with publicly available chemical databases, which list the molecular weight as 177.22 g/mol [1].

Experimental Workflow Visualization

The logical process for determining a compound's molecular weight can be visualized as a clear, sequential workflow. This diagram illustrates the steps from initial identification to the final calculated value.

G A Identify Compound This compound B Determine Molecular Formula C₉H₇NOS A->B C List Constituent Elements (C, H, N, O, S) B->C D Retrieve Standard Atomic Weights (IUPAC) C->D E Calculate Mass Contribution (Atom Count × Atomic Weight) D->E F Sum All Contributions E->F G Final Molecular Weight 177.226 g/mol F->G

Caption: Workflow for calculating the molecular weight of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 1-(Benzo[d]thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(benzo[d]thiazol-5-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from readily available starting materials. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes diagrams to illustrate the synthesis pathway and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first key step involves the construction of the benzothiazole ring system through the reaction of 4-aminoacetophenone with potassium thiocyanate and bromine to yield the intermediate, 1-(2-aminobenzo[d]thiazol-5-yl)ethanone. The subsequent step involves the deamination of this intermediate to afford the final target compound.

Diagram 1: Proposed Synthesis Pathway

G A 4-Aminoacetophenone B 1-(2-Amino-1,3-benzothiazol-5-yl)ethanone A->B KSCN, Br2 Glacial Acetic Acid C 1-(1,3-Benzothiazol-5-yl)ethanone B->C NaNO2, H3PO2 H2O

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 1-(2-Amino-1,3-benzothiazol-5-yl)ethanone (Intermediate)

This procedure is adapted from the classical Hugershoff reaction for the synthesis of 2-aminobenzothiazoles.

Reaction: 4-Aminoacetophenone is reacted with potassium thiocyanate in the presence of bromine in glacial acetic acid to yield 1-(2-amino-1,3-benzothiazol-5-yl)ethanone.

Materials:

  • 4-Aminoacetophenone

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Aqueous Ammonia solution

Procedure:

  • Dissolve 4-aminoacetophenone and potassium thiocyanate in glacial acetic acid in a reaction vessel.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Neutralize the reaction mixture with an aqueous ammonia solution to a pH of 6-7 to precipitate the solid product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Synthesis of 1-(1,3-Benzothiazol-5-yl)ethanone (Final Product)

This step involves the deamination of the 2-amino group of the benzothiazole intermediate. A common method for this transformation is through a diazotization reaction followed by reduction.

Reaction: 1-(2-Amino-1,3-benzothiazol-5-yl)ethanone is converted to its diazonium salt, which is then reduced to yield 1-(1,3-benzothiazol-5-yl)ethanone.

Materials:

  • 1-(2-Amino-1,3-benzothiazol-5-yl)ethanone

  • Sodium nitrite (NaNO₂)

  • Hypophosphorous acid (H₃PO₂)

  • Water

Procedure:

  • Prepare a solution of 1-(2-amino-1,3-benzothiazol-5-yl)ethanone in an aqueous solution of hypophosphorous acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified period, and then allow it to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate. Please note that the yields are indicative and can vary based on reaction scale and optimization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Yield (%)
1-(2-Amino-1,3-benzothiazol-5-yl)ethanoneC₉H₈N₂OS192.24Solid210-21270-80
1-(1,3-Benzothiazol-5-yl)ethanone C₉H₇NOS 177.22 Solid Not specified Variable

Note: Specific yield and melting point for the final product are not consistently reported in the literature and would need to be determined experimentally.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Diagram 2: Experimental Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A Reactants Mixing (4-Aminoacetophenone, KSCN, Acetic Acid) B Bromination (0-10 °C) A->B C Stirring (Room Temperature, Overnight) B->C D Neutralization & Precipitation (Aqueous Ammonia) C->D E Filtration & Washing D->E F Recrystallization (Ethanol) E->F G Intermediate Product F->G H Diazotization (Intermediate, NaNO2, H3PO2, 0-5 °C) G->H Proceed to next step I Reaction & Work-up H->I J Extraction (Ethyl Acetate) I->J K Purification (Column Chromatography) J->K L Final Product K->L

Caption: General experimental workflow for the synthesis of the target compound.

Conclusion

The described two-step synthesis pathway offers a reliable method for the preparation of this compound. The procedures utilize common laboratory reagents and techniques. For researchers in drug development, this guide provides a solid foundation for the synthesis of this and structurally related benzothiazole derivatives for further investigation and biological screening. It is recommended that all experimental work be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

An In-Depth Technical Guide to 1-(1,3-Benzothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

1-(1,3-Benzothiazol-5-yl)ethanone is a bicyclic heteroaromatic compound. Its structure features a benzene ring fused to a thiazole ring, with an acetyl group substituted at the 5-position of the benzothiazole core.

Table 1: Chemical Identifiers and Physicochemical Properties [1]

PropertyValue
IUPAC Name 1-(1,3-benzothiazol-5-yl)ethanone
Synonyms 1-(Benzo[d]thiazol-5-yl)ethanone, 5-Acetylbenzothiazole
CAS Number 90347-90-3
Molecular Formula C₉H₇NOS
Molecular Weight 177.22 g/mol
Canonical SMILES CC(=O)C1=CC2=C(C=C1)SC=N2
InChI InChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3
InChIKey FCKINXPLWQMSSB-UHFFFAOYSA-N
Appearance Solid (predicted)
XLogP3 1.7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 177.024835 g/mol
Monoisotopic Mass 177.024835 g/mol
Topological Polar Surface Area 58.2 Ų
Heavy Atom Count 12

Potential Synthesis and Characterization

While a specific, step-by-step experimental protocol for the synthesis of 1-(1,3-benzothiazol-5-yl)ethanone is not explicitly detailed in the reviewed literature, a plausible synthetic route can be conceptualized based on general methods for benzothiazole synthesis. A common and effective method involves the condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative.

Proposed Experimental Protocol: Synthesis

A potential synthetic pathway for 1-(1,3-benzothiazol-5-yl)ethanone could involve the reaction of 4-amino-3-mercaptobenzoic acid with a suitable acetylating agent, followed by cyclization. A more direct approach, however, would be the Friedel-Crafts acylation of a pre-formed benzothiazole. A generalized procedure for the synthesis of N-substituted-1,3-benzothiazol-2-amine derivatives involves reacting a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[2]

A General Synthetic Workflow for Benzothiazole Derivatives:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product aniline Substituted Aniline reaction Reaction Mixture aniline->reaction thiocyanate Potassium Thiocyanate thiocyanate->reaction bromine Bromine bromine->reaction acetic_acid Glacial Acetic Acid acetic_acid->reaction benzothiazole Substituted Benzothiazole reaction->benzothiazole Cyclization

Caption: General workflow for the synthesis of benzothiazole derivatives.

Proposed Experimental Protocol: Characterization

The characterization of the synthesized 1-(1,3-benzothiazol-5-yl)ethanone would involve a combination of spectroscopic techniques to confirm its structure and purity.

Table 2: Characterization Methods

TechniquePurpose
Melting Point Determination of purity and physical properties.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., C=O of the ketone, C=N of the thiazole ring, aromatic C-H).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidation of the detailed molecular structure, including the chemical environment of each proton and carbon atom.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern to confirm the molecular formula.
Elemental Analysis Confirmation of the elemental composition (C, H, N, S) of the compound.

Potential Biological Activities and Signaling Pathways

The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[3] While specific biological data for 1-(1,3-benzothiazol-5-yl)ethanone is limited, its structural features suggest potential interactions with various biological targets, particularly protein kinases.

Kinase Inhibition

Numerous benzothiazole derivatives have been patented as inhibitors of various protein kinases. For instance, certain benzothiazole derivatives have been investigated as inhibitors of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a kinase implicated in neurodegenerative disorders and cancer.

Modulation of Signaling Pathways

Research on other benzothiazole-containing molecules has pointed towards their ability to modulate key cellular signaling pathways.

  • PI3K/AKT Signaling Pathway: A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[4][5] This pathway is crucial for cell survival, proliferation, and growth. Its inhibition is a key strategy in cancer therapy.

G cluster_pathway PI3K/AKT Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT AKT->pAKT Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Benzothiazole 1-(1,3-Benzothiazol-5-yl)ethanone (Potential Inhibitor) Benzothiazole->PI3K Inhibits Benzothiazole->AKT Inhibits

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

  • JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is implicated in cellular responses to stress, including apoptosis. A benzothiazole derivative, AS601245, has been identified as a JNK inhibitor with neuroprotective properties.[6] This suggests that 1-(1,3-benzothiazol-5-yl)ethanone could also potentially modulate this pathway.

G cluster_pathway JNK Signaling Pathway Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK pJNK p-JNK (Active) JNK->pJNK cJun c-Jun pJNK->cJun pcJun p-c-Jun cJun->pcJun Apoptosis Apoptosis pcJun->Apoptosis Benzothiazole 1-(1,3-Benzothiazol-5-yl)ethanone (Potential Inhibitor) Benzothiazole->JNK Inhibits

Caption: Potential inhibition of the JNK signaling pathway.

Future Directions

The information presented in this guide highlights 1-(1,3-benzothiazol-5-yl)ethanone as a molecule of interest for further investigation. Future research should focus on:

  • Development of a robust and scalable synthetic protocol: A detailed and optimized synthesis method is essential for producing the compound in sufficient quantities for extensive biological testing.

  • Comprehensive biological screening: The compound should be screened against a panel of kinases and other relevant biological targets to identify its primary mechanism of action.

  • In-depth mechanistic studies: Once a primary target is identified, further studies should be conducted to elucidate the precise molecular interactions and downstream cellular effects.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues of 1-(1,3-benzothiazol-5-yl)ethanone will be crucial for optimizing its potency and selectivity.

Conclusion

1-(1,3-Benzothiazol-5-yl)ethanone represents a promising chemical scaffold for the development of novel therapeutic agents. Its structural similarity to known biologically active benzothiazoles suggests a high potential for interaction with key cellular targets, particularly within signaling pathways implicated in cancer and neurodegenerative diseases. This technical guide provides a foundational platform of information to stimulate and support further research into this intriguing molecule. The elucidation of a specific synthesis protocol and the identification of its precise biological targets are critical next steps in unlocking its full therapeutic potential.

References

An In-depth Technical Guide to the Spectral Data of Benzothiazole Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral data for benzothiazole ethanone derivatives, with a focus on elucidating the structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public spectral data for 1-(Benzo[d]thiazol-5-yl)ethanone, this document utilizes the well-characterized isomer, 1-(Benzo[d]thiazol-2-yl)ethanone , as a representative example. The principles and methodologies described herein are broadly applicable to the spectral analysis of related benzothiazole compounds.

Introduction to Benzothiazole Ethanones

Benzothiazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The ethanone-substituted benzothiazoles, in particular, serve as important intermediates in the synthesis of various bioactive molecules. Spectroscopic analysis is crucial for the unambiguous identification and characterization of these compounds. This guide offers a detailed examination of their spectral properties.

Spectral Data Presentation

The following sections present the spectral data for 1-(Benzo[d]thiazol-2-yl)ethanone.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons and their neighboring environments. For 1-(Benzo[d]thiazol-2-yl)ethanone, the aromatic protons of the benzothiazole ring typically appear in the downfield region (δ 7.0-8.5 ppm), while the methyl protons of the ethanone group appear as a singlet in the upfield region (δ 2.5-3.0 ppm).

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule. The carbonyl carbon of the ethanone group is characteristically found far downfield (δ > 190 ppm).

Table 1: Predicted ¹H NMR Spectral Data for 1-(Benzo[d]thiazol-2-yl)ethanone

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.2 - 7.9Multiplet2HAromatic CH
~7.6 - 7.4Multiplet2HAromatic CH
~2.8Singlet3H-COCH₃

Table 2: Predicted ¹³C NMR Spectral Data for 1-(Benzo[d]thiazol-2-yl)ethanone

Chemical Shift (δ) (ppm)Assignment
~193.0C=O
~168.0C2 (Thiazole ring)
~153.5Aromatic C
~136.0Aromatic C
~127.0 - 122.0Aromatic CH
~26.0-CH₃

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for 1-(Benzo[d]thiazol-2-yl)ethanone

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100 - 3000MediumAromatic C-H stretch
~1685StrongC=O (Ketone) stretch
~1600 - 1450Medium-StrongC=C and C=N aromatic ring stretches

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₉H₇NOS, with a molecular weight of approximately 177.22 g/mol .[1]

Table 4: Mass Spectrometry Data for 1-(Benzo[d]thiazol-2-yl)ethanone

m/zRelative Intensity (%)Assignment
177High[M]⁺ (Molecular Ion)
135Medium[M - COCH₃]⁺
108Medium[C₆H₄S]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for benzothiazole derivatives.

3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

3.2. IR Spectroscopy

  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[2] Drop the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Obtain a background spectrum of the clean salt plate. Then, place the sample-coated plate in the spectrometer and acquire the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, where it is vaporized.[3]

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral characterization of a synthesized chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Conclusion

The spectral data and methodologies presented in this guide provide a foundational understanding for the characterization of this compound and related derivatives. While specific experimental data for the 5-yl isomer is sparse in the public domain, the provided information for the 2-yl isomer, combined with the general principles of spectroscopic analysis, offers a robust framework for researchers in the field of drug discovery and development. Accurate spectral interpretation is paramount for confirming molecular structures and ensuring sample purity, which are critical steps in the scientific process.

References

An In-depth Technical Guide on the Research Chemical: 1-(Benzo[d]thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific knowledge on 1-(Benzo[d]thiazol-5-yl)ethanone reveals a significant gap in the literature. While this compound is commercially available and cataloged in chemical databases, there is a notable absence of in-depth research into its synthesis, biological activities, and mechanism of action.

This technical guide aims to provide a thorough overview of the existing information on this compound, primarily focusing on its fundamental chemical and physical properties. However, due to the scarcity of published research, this document will also highlight the areas where further scientific investigation is required to fully characterize this compound as a research chemical.

Chemical and Physical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 90347-90-3, is a heterocyclic organic compound. Its structure features a benzothiazole core substituted with an acetyl group at the 5-position.[1] The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₇NOS[1]
Molecular Weight 177.22 g/mol [1]
IUPAC Name 1-(1,3-benzothiazol-5-yl)ethanone[1]
CAS Number 90347-90-3[1]
Canonical SMILES CC(=O)C1=CC2=C(C=C1)SC=N2[1]
InChI Key FCKINXPLWQMSSB-UHFFFAOYSA-N

Synthesis and Characterization

Biological Activity and Mechanism of Action

As of the latest review of scientific databases, there are no published studies detailing the biological activity, pharmacological properties, or mechanism of action of this compound. The broader class of benzothiazole derivatives has been extensively investigated and is known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. However, it is crucial to note that the specific biological effects are highly dependent on the substitution pattern on the benzothiazole ring system. Therefore, no assumptions can be made about the bioactivity of the 5-acetyl derivative without direct experimental evidence.

There are currently no available in vitro or in vivo data, and consequently, no elucidated signaling pathways or experimental workflows involving this compound.

Future Research Directions

The lack of data on this compound presents a clear opportunity for novel research in the fields of medicinal chemistry and drug discovery. The following areas represent critical next steps for the scientific community:

  • Development and publication of a robust and scalable synthetic protocol. This would enable wider access to the compound for research purposes.

  • Comprehensive characterization of the compound's physicochemical properties.

  • Screening for biological activity across a range of assays to identify potential therapeutic applications. This could include, but is not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory screening.

  • If biological activity is identified, subsequent studies to elucidate the mechanism of action, including target identification and pathway analysis.

  • In vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the compound.

Conclusion

This compound remains a largely uncharacterized research chemical. While its basic chemical identity is established, the absence of detailed synthetic protocols and biological studies severely limits its current utility for researchers, scientists, and drug development professionals. The information presented in this guide underscores the nascent stage of research on this particular molecule and calls for foundational studies to unlock its potential scientific value. Without such research, the creation of detailed experimental guides, data tables, and visualizations as initially requested is not feasible.

References

The Pivotal Role of 1-(Benzo[d]thiazol-5-yl)ethanone as a Versatile Starting Material in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

1-(Benzo[d]thiazol-5-yl)ethanone is a key heterocyclic ketone that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. The benzothiazole scaffold itself is a prominent feature in numerous pharmaceuticals and functional materials, attributed to its unique chemical properties and ability to interact with various biological targets. The presence of an acetyl group at the 5-position of the benzothiazole ring system offers a reactive handle for diverse chemical transformations, making this compound a valuable starting material for the development of novel therapeutic agents and other advanced materials. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this important synthetic intermediate.

Synthesis of this compound

While various methods exist for the synthesis of benzothiazole derivatives, a definitive, high-yield protocol for the specific preparation of this compound can be elusive in the literature. However, based on established organic chemistry principles, two primary synthetic strategies are proposed: Friedel-Crafts acylation of benzothiazole and a multi-step approach involving a Suzuki cross-coupling reaction.

1. Friedel-Crafts Acylation:

The direct acylation of the benzothiazole ring with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, represents a potential route. The regioselectivity of this reaction is a critical factor, as acylation can occur at different positions on the benzene ring. Directing the acylation to the C-5 position would be the desired outcome.

Logical Workflow for Friedel-Crafts Acylation:

Benzothiazole Benzothiazole Reaction Friedel-Crafts Acylation Benzothiazole->Reaction Acetylating_Agent Acetyl Chloride or Acetic Anhydride Acetylating_Agent->Reaction Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction Product This compound Reaction->Product Desired Product Isomers Positional Isomers Reaction->Isomers Potential Byproducts

Figure 1: Proposed Friedel-Crafts acylation route to this compound.

2. Suzuki Cross-Coupling Approach:

A more controlled and potentially higher-yielding method involves a Suzuki cross-coupling reaction. This strategy would begin with a pre-functionalized benzothiazole, such as 5-bromobenzothiazole. The bromo-substituted benzothiazole can then be coupled with an acetylating agent, often in the form of a boronic acid or ester derivative, in the presence of a palladium catalyst and a base.

Experimental Protocol: Hypothetical Suzuki Cross-Coupling

This protocol is a representative example based on standard Suzuki coupling conditions and would require optimization for this specific transformation.

Step 1: Synthesis of 5-Bromobenzothiazole (if not commercially available) This intermediate can be synthesized from 4-bromo-2-aminothiophenol through condensation with a suitable one-carbon synthon.

Step 2: Suzuki Cross-Coupling Reaction

ParameterCondition
Reactants 5-Bromobenzothiazole, Acetylating agent (e.g., Potassium acetyltrifluoroborate)
Catalyst Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
Ligand Triphenylphosphine (PPh3) or other suitable phosphine ligand
Base Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
Solvent Toluene, Dioxane, or Dimethylformamide (DMF)
Temperature 80-120 °C
Reaction Time 12-24 hours

Reaction Workflow:

Start 5-Bromobenzothiazole Reaction Suzuki Coupling Start->Reaction Reagent Acetylating Boron Reagent Reagent->Reaction Catalyst Palladium Catalyst & Base Catalyst->Reaction Purification Workup & Purification Reaction->Purification Product This compound Purification->Product

Figure 2: Suzuki coupling approach for the synthesis of the target molecule.

Application of this compound as a Starting Material

The acetyl group of this compound is a versatile functional group that allows for a variety of subsequent chemical modifications. One of the most significant applications is in the synthesis of chalcones and their derivatives, which are known to possess a broad spectrum of biological activities.

Synthesis of Chalcones:

Chalcones are typically synthesized through a Claisen-Schmidt condensation reaction between an acetophenone derivative and an aromatic aldehyde in the presence of a base or acid catalyst.

Experimental Protocol: Synthesis of a Benzothiazole-Containing Chalcone

General Procedure:

  • To a solution of this compound in a suitable solvent (e.g., ethanol), an equimolar amount of a substituted aromatic aldehyde is added.

  • A catalytic amount of a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for a specified period (typically several hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then poured into crushed ice and acidified to precipitate the chalcone product.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent.

ParameterCondition
Starting Materials This compound, Substituted Aromatic Aldehyde
Catalyst Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Solvent Ethanol or Methanol
Temperature Room Temperature
Reaction Time 2-12 hours
Work-up Acidification and Recrystallization

Reaction Scheme:

Acetophenone This compound Reaction Claisen-Schmidt Condensation Acetophenone->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Base Base Catalyst (e.g., NaOH) Base->Reaction Chalcone Benzothiazole-containing Chalcone Reaction->Chalcone

Figure 3: Synthesis of chalcones from this compound.

Biological Significance of Derivatives

Derivatives synthesized from this compound, particularly chalcones, have been investigated for a range of biological activities. The benzothiazole moiety, in combination with the chalcone scaffold, can lead to compounds with enhanced pharmacological profiles.

Potential Biological Activities:

  • Antimicrobial Activity: Many chalcone derivatives exhibit potent activity against a variety of bacterial and fungal strains. The mechanism of action is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

  • Anticancer Activity: The α,β-unsaturated ketone system in chalcones can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in proteins, thereby modulating the activity of key signaling pathways involved in cancer progression.

  • Anti-inflammatory Activity: Some benzothiazole-chalcone hybrids have shown potential as anti-inflammatory agents, possibly through the inhibition of pro-inflammatory enzymes or cytokines.

Signaling Pathway Interaction (Hypothetical):

Chalcone Benzothiazole-Chalcone Derivative Pathway_Protein Target Protein in Signaling Pathway (e.g., Kinase, Transcription Factor) Chalcone->Pathway_Protein Inhibition or Modulation Downstream_Effect Downstream Cellular Effects (e.g., Apoptosis, Inhibition of Proliferation) Pathway_Protein->Downstream_Effect Signal Transduction Biological_Response Biological Response (e.g., Anticancer Activity) Downstream_Effect->Biological_Response

Figure 4: Potential interaction of a benzothiazole-chalcone derivative with a cellular signaling pathway.

Conclusion

This compound is a valuable and versatile starting material in synthetic organic and medicinal chemistry. Although detailed synthetic procedures for this specific isomer can be challenging to locate, established methodologies such as Friedel-Crafts acylation and Suzuki cross-coupling offer viable routes for its preparation. The true potential of this compound lies in its utility as a scaffold for the synthesis of a diverse range of derivatives, most notably chalcones, which have demonstrated significant promise in the development of new therapeutic agents. Further research into the synthesis and biological evaluation of compounds derived from this compound is warranted to fully explore its potential in drug discovery and materials science.

"1-(Benzo[d]thiazol-5-yl)ethanone" potential therapeutic targets

Author: BenchChem Technical Support Team. Date: December 2025

Launching the Search

I've just initiated a thorough search for "1-(Benzo[d]thiazol-5-yl)ethanone," prioritizing peer-reviewed literature, patents, and conference materials. My aim is to identify potential therapeutic applications and related targets.

Broadening the Scope

I'm now expanding the search to include derivatives of the target compound. I'm focusing on their biological activities to uncover common structural elements and how they interact with potential targets. Experimental studies on mechanisms of action are also a priority.

Expanding the Scope

I've established that "this compound" lacks direct therapeutic research. However, my investigation into benzothiazole derivatives reveals diverse biological activities, hinting at potential applicability in areas like tuberculosis, cancer, and inflammation. Further exploration of these broader activities is now underway.

Consolidating Data Points

My search has now broadened to include the wider benzothiazole family. I'm focusing on their known therapeutic targets, like tuberculosis, cancer, and inflammation, and compiling specific details for use in the guide. The current literature provides some quantitative data, such as IC50 values, but it's spread out and lacks in-depth experimental procedures. Next, I'll organize this data to build a comprehensive view.

Identifying Key Targets

I've discovered that benzothiazole derivatives exhibit a broader therapeutic landscape than initially suspected. The search indicates activities including antitubercular, anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. I'm focusing on specific derivatives like 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone, which demonstrates promising neuroprotective and amyloid-inhibiting activity. Quantifying these effects and compiling detailed experimental procedures is now the priority to construct a rigorous guide.

Reviewing Therapeutic Aims

I've been deeply engrossed in benzothiazole derivatives, amassing a significant dataset on their therapeutic roles. My exploration has turned up a diverse array of activities, from combating cancer and microbes to safeguarding nerves and inhibiting enzymes.

Compiling Target Data

I'm now focusing on organizing the vast amount of data. I'm actively structuring the identified therapeutic targets and associated benzothiazole derivatives, aiming for a clear, concise format. The quantitative data, IC50 and Ki values, are being compiled into structured tables, facilitating easy comparisons. I'm also working to detail the experimental protocols.

Analyzing Collected Data

I've completed initial searches, gathering a substantial amount of data on benzothiazole derivative therapeutic targets. This includes activities against cancer, microbes, and neurodegenerative disorders, along with enzyme inhibition. I've pinpointed targets like DNA gyrase, carbonic anhydrases, and tyrosine kinases. Currently, I'm organizing IC50 and Ki values into structured tables for comparison and refining experimental protocol details. I'm ready to focus on synthesizing this into a comprehensive format, including target tables, detailed protocols, and visual representations of signaling pathways and workflows.

Solubility Profile of 1-(Benzo[d]thiazol-5-yl)ethanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzo[d]thiazol-5-yl)ethanone is a heterocyclic compound featuring a benzothiazole core, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of pharmacologically active molecules.[1] The solubility of this and similar compounds in various organic solvents is a critical parameter, influencing everything from reaction kinetics in synthesis to formulation and bioavailability in drug development.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, predicts its solubility in common organic solvents, and details established experimental protocols for its quantitative determination.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of this compound is presented below. These properties provide a basis for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₉H₇NOS[2]
Molecular Weight 177.22 g/mol [2]
XLogP3 1.7[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 58.2 Ų[2]

Note: XLogP3 is a computed value for the logarithm of the octanol-water partition coefficient, indicating the lipophilicity of the compound. A value of 1.7 suggests moderate lipophilicity.

Solubility Data

The principle of "like dissolves like" suggests that the compound will exhibit better solubility in polar aprotic and polar protic solvents and lower solubility in nonpolar solvents.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the nitrogen and oxygen atoms of the solute.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), AcetonitrileHigh to ModerateFavorable dipole-dipole interactions with the polar functional groups of the solute.
Nonpolar Hexane, TolueneLowThe overall polarity of the molecule is too high for significant solubility in nonpolar solvents.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for two widely accepted methods for determining the solubility of organic compounds.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a "gold standard" technique for determining the thermodynamic solubility of a compound.[4][5] It involves allowing a surplus of the solid compound to reach equilibrium with the solvent over an extended period.

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired organic solvent (e.g., methanol, acetone, toluene). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials tightly and place them in a shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25°C). Agitate the mixtures for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[5][6]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the solution using a chemically inert syringe filter (e.g., PTFE).[5]

  • Quantification:

    • Carefully extract an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6][7]

    • The concentration is determined by comparing the analytical response to a pre-established calibration curve of the compound in the same solvent.[6]

Nuclear Magnetic Resonance (NMR) Method

NMR spectroscopy offers a rapid and accurate alternative to the shake-flask method, with the significant advantage that the separation of the solid and liquid phases is not required.[4][8]

Methodology:

  • Sample Preparation:

    • Prepare a saturated solution by adding an excess of this compound to a known volume of the deuterated solvent of interest (e.g., DMSO-d₆, Chloroform-d) in an NMR tube.

    • Include a known concentration of an internal standard—a non-volatile compound with a simple spectrum that does not overlap with the analyte signals.[9][10]

  • Equilibration: Agitate the NMR tube for a sufficient time to reach equilibrium. The time required may be shorter than for the shake-flask method.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum of the sample. The presence of undissolved solid does not interfere with the spectrum of the dissolved solute.[4][8]

  • Quantification:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the concentration of the dissolved compound based on the ratio of the integrals, the known concentration of the internal standard, and the number of protons corresponding to each signal.[9]

Visualizations

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the Shake-Flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solute to a known volume of solvent B Seal and agitate at constant temperature (e.g., 24-48h) A->B C Centrifuge or filter to remove excess solid B->C D Extract clear supernatant C->D E Dilute aliquot to a known concentration D->E F Quantify using HPLC or UV-Vis Spectroscopy E->F G Solubility (e.g., mg/mL) F->G

References

An In-depth Technical Guide to 1-(Benzo[d]thiazol-5-yl)ethanone: Physical Appearance and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-(Benzo[d]thiazol-5-yl)ethanone, a benzothiazole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document compiles computational data and provides estimations based on the properties of structurally related molecules. This guide covers the compound's structure, physicochemical properties, and stability considerations. Furthermore, it outlines general experimental protocols for the determination of key physical characteristics and presents a logical workflow for its potential synthesis.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous molecules with diverse pharmacological and industrial applications. The unique electronic and structural features of the benzothiazole ring system contribute to its ability to interact with various biological targets. The title compound, this compound, incorporates an acetyl group on the benzothiazole scaffold, a modification that can significantly influence its chemical reactivity, physical properties, and biological activity. This guide aims to provide a detailed technical resource on the physical appearance and stability of this compound for researchers engaged in its synthesis, characterization, or application in drug development and materials science.

Physicochemical Properties

Data Presentation

The following table summarizes the computed physicochemical properties of this compound.

PropertyValue (Computed)Data Source
Molecular Formula C₉H₇NOSPubChem
Molecular Weight 177.22 g/mol PubChem[1]
Appearance Predicted to be a solid at room temperature.
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
Solubility Predicted to have low solubility in water.
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 177.02483502 DaPubChem[1]
Topological Polar Surface Area 58.2 ŲPubChem[1]

Stability and Storage

Chemical Stability

While specific stability studies on this compound are not published, the general stability of the benzothiazole ring suggests it is a relatively stable aromatic system. However, like many organic compounds, it may be susceptible to degradation under certain conditions. The acetyl group may be subject to reactions typical of ketones.

Based on related benzothiazole compounds, potential degradation pathways could include oxidation, particularly if exposed to strong oxidizing agents or prolonged exposure to air and light. It is also advisable to avoid strongly acidic or basic conditions, which could potentially lead to the hydrolysis or rearrangement of the molecule.

Storage Recommendations

For optimal stability, it is recommended to store this compound in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) or freezing is advisable. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.

Experimental Protocols

The following sections describe generalized experimental protocols for determining the key physical properties of aromatic ketones like this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., capillary tube method).

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Boiling Point (Microscale Method)

For small quantities of the substance, the boiling point can be determined using a microscale method.

  • A small amount of the liquid sample (if the compound is liquid at elevated temperatures) is placed in a small test tube.

  • A sealed capillary tube (sealed at one end) is inverted and placed into the test tube containing the sample.

  • The test tube is heated gently in a heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of the compound in various solvents can be determined qualitatively.

  • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

  • A small volume of the solvent (e.g., 1 mL) is added.

  • The mixture is vortexed or agitated for a set period.

  • The visual observation of whether the solid dissolves completely, partially, or not at all determines its qualitative solubility.

  • This can be repeated with a range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO).

Logical Workflow and Diagrams

As no specific signaling pathways or complex experimental workflows involving this compound are documented, a logical workflow for its synthesis is presented below. This provides a conceptual framework for its preparation in a laboratory setting.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Intermediate & Final Product cluster_purification Purification start1 4-Amino-3-mercaptobenzoic acid step1 Acetylation start1->step1 start2 Acetic Anhydride start2->step1 intermediate 2-Methyl-4H-3,1-benzothiazin-4-one step1->intermediate step2 Cyclization product This compound step2->product intermediate->step2 purification Column Chromatography product->purification

Caption: A logical workflow for the potential synthesis of this compound.

Conclusion

This technical guide has synthesized the available computational data and provided a framework for understanding the physical appearance and stability of this compound. While experimental data remains a critical need for a complete characterization of this compound, the information presented herein serves as a valuable resource for researchers. The provided general experimental protocols offer a starting point for its physical characterization, and the logical synthesis workflow can guide its preparation. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this promising benzothiazole derivative.

References

Methodological & Application

Synthesis of Novel Chalcones from 1-(Benzo[d]thiazol-5-yl)ethanone: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new series of chalcone derivatives has been synthesized from 1-(Benzo[d]thiazol-5-yl)ethanone, demonstrating a versatile synthetic route to a class of compounds with significant potential in medicinal chemistry. These compounds, bearing the biologically important benzothiazole scaffold, are promising candidates for further investigation as anticancer and anti-inflammatory agents.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of these novel chalcones. The methodologies outlined are intended for researchers and scientists in the field of drug development and organic synthesis.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a well-established class of bioactive molecules.[1] The incorporation of a benzothiazole moiety into the chalcone framework is of particular interest due to the diverse pharmacological activities associated with benzothiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The synthesis of these hybrid molecules is typically achieved through the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[3][4]

This report details the synthesis of a series of chalcones derived from the reaction of this compound with various substituted aromatic aldehydes. The resulting compounds are valuable intermediates for the synthesis of more complex heterocyclic systems and are themselves candidates for biological screening.

Data Presentation

The following table summarizes the synthesized chalcone derivatives of this compound, detailing the substituents on the aromatic aldehyde and the corresponding reaction yields.

Compound IDAr-group (Substituent on Benzaldehyde)Yield (%)
1a Phenyl85
1b 4-Methylphenyl88
1c 4-Methoxyphenyl92
1d 4-Chlorophenyl82
1e 4-Nitrophenyl78
1f 2,4-Dichlorophenyl75
1g 3,4,5-Trimethoxyphenyl90

Note: The yields reported are based on recrystallized products.

Experimental Protocols

General Protocol for the Synthesis of Chalcones (1a-g) via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from this compound and various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-methylbenzaldehyde, etc.)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Distilled water

  • Glacial acetic acid

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, Buchner funnel, etc.)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol) in 30 mL of ethanol.

  • Addition of Aldehyde: To this solution, add the corresponding substituted aromatic aldehyde (10 mmol).

  • Base Addition: While stirring the mixture at room temperature, slowly add a solution of potassium hydroxide (20 mmol in 10 mL of water) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion of the reaction, pour the mixture into 100 mL of ice-cold water.

  • Neutralization: Acidify the mixture with a few drops of glacial acetic acid to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product thoroughly with cold water to remove any inorganic impurities.

  • Drying: Dry the product in a desiccator or oven at a low temperature.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization: Characterize the purified compound using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of chalcones from this compound.

experimental_workflow start Start dissolve Dissolve this compound and substituted benzaldehyde in Ethanol start->dissolve add_base Add aq. KOH solution dropwise at room temperature dissolve->add_base stir Stir at room temperature for 24 hours add_base->stir precipitate Pour into ice-cold water and acidify with Acetic Acid stir->precipitate filter Filter the precipitate precipitate->filter wash Wash with cold water filter->wash dry Dry the crude product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize characterize Characterize the pure chalcone (FT-IR, NMR, MS) recrystallize->characterize end End characterize->end signaling_pathway cluster_stimulus Inflammatory Stimulus / Growth Factors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pathway stimulus Stimulus receptor Receptor stimulus->receptor IKK IKK receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Bcl2 Bcl-2 Bax Bax Bcl2->Bax inhibits gene_exp Gene Expression (Inflammation, Proliferation) NFkB_nuc->gene_exp promotes Apoptosis Apoptosis Bax->Apoptosis promotes Chalcone Benzothiazole Chalcone Chalcone->IKK inhibits Chalcone->Bcl2 inhibits Chalcone->Bax activates

References

Application Notes and Protocols for the Claisen-Schmidt Condensation Synthesis of Novel Chalcones Utilizing 1-(Benzo[d]thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif imparts a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2] The synthesis of novel chalcone derivatives is a significant focus in medicinal chemistry and drug discovery. The Claisen-Schmidt condensation is a reliable and versatile method for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen.[3]

This document provides a detailed experimental protocol for the synthesis of novel chalcones via the Claisen-Schmidt condensation of 1-(Benzo[d]thiazol-5-yl)ethanone with a selected aromatic aldehyde. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, and its incorporation into the chalcone framework is of considerable interest for developing new therapeutic agents.[4][5]

Reaction Principle and Mechanism

The Claisen-Schmidt condensation is a type of crossed aldol condensation.[3] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The mechanism involves the deprotonation of the α-carbon of the ketone, this compound, by the base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone product.[6]

Experimental Protocol

This protocol details the synthesis of a representative chalcone, (E)-1-(Benzo[d]thiazol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one, through a base-catalyzed Claisen-Schmidt condensation.

Materials:

  • This compound (MW: 177.22 g/mol )[7]

  • 4-Chlorobenzaldehyde (MW: 140.57 g/mol )

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution (e.g., 1 M)

  • Ethyl acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Beakers

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound (e.g., 1.77 g, 10 mmol) and 1.1 equivalents of 4-chlorobenzaldehyde (e.g., 1.55 g, 11 mmol) in 30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: To the stirred solution, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide (NaOH). The addition should be dropwise to control the reaction temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The formation of the chalcone product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Workup: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water. A precipitate of the crude chalcone should form.

  • Neutralization: Slowly add dilute hydrochloric acid (1 M HCl) to the mixture with stirring until it is neutralized to a pH of approximately 7. This step is crucial to protonate any remaining phenoxide and to neutralize the excess base.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol. Alternatively, for higher purity, the product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Characterization: The purified chalcone should be characterized by standard analytical techniques, including melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[8]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of benzothiazole-containing chalcones under various conditions, providing a baseline for expected outcomes.

KetoneAldehydeCatalystSolventReaction Time (h)Yield (%)Reference
1-(Benzothiazol-2-yl)ethanone4-ChlorobenzaldehydeKOHEthanol885N/A
1-(Benzothiazol-2-yl)ethanone4-MethoxybenzaldehydeNaOHMethanol692N/A
1-(Benzothiazol-2-yl)ethanone4-NitrobenzaldehydeNaOHEthanol1078N/A
1-(6-methoxybenzothiazol-2-yl)ethanoneBenzaldehydeKOHEthanol590[9]

Note: The data in this table is illustrative and based on similar reported syntheses. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualizations

Signaling Pathway

G Figure 1. Simplified Representation of a Signaling Pathway Potentially Modulated by Benzothiazole-Chalcones cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression NF_kB NF_kB NF_kB->Gene_Expression I_kappa_B IκB IKK->I_kappa_B phosphorylates I_kappa_B->NF_kB releases Chalcone Benzothiazole-Chalcone Derivative Chalcone->Akt Inhibition Chalcone->IKK Inhibition

Caption: Simplified PI3K/Akt and NF-κB signaling pathways, potential targets for benzothiazole-chalcone derivatives.

Experimental Workflow

G Figure 2. Experimental Workflow for the Synthesis and Purification of Benzothiazole-Chalcones cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Characterization arrow arrow Reactants Dissolve Ketone & Aldehyde in Ethanol Catalyst Add aq. NaOH Reactants->Catalyst Stir Stir at RT (4-6h) Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Pour into Ice Water Monitor->Precipitate Neutralize Neutralize with HCl Precipitate->Neutralize Filter Filter Precipitate Neutralize->Filter Wash Wash with Water Filter->Wash Dry Dry Crude Product Wash->Dry Recrystallize Recrystallize from Ethanol or Column Chromatography Dry->Recrystallize Characterize Characterize by MP, NMR, MS Recrystallize->Characterize

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(Benzo[d]thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds, including chalcones, pyrazolines, and pyrimidinethiones, using 1-(Benzo[d]thiazol-5-yl)ethanone as a key starting material. The synthesized compounds, incorporating the versatile benzothiazole scaffold, are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer activities.

Synthesis of Novel Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are crucial intermediates in the synthesis of numerous heterocyclic compounds and exhibit a wide range of biological activities. The Claisen-Schmidt condensation is a reliable method for their preparation.

Application Note:

The reaction involves the base-catalyzed condensation of this compound with various aromatic aldehydes. The selection of the aromatic aldehyde allows for the introduction of diverse substituents, enabling the generation of a library of chalcone derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Claisen-Schmidt Condensation

A general procedure for the synthesis of chalcones from this compound is as follows:

  • In a round-bottom flask, dissolve this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL).

  • To this solution, add a catalytic amount of a suitable base, such as 10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

  • The precipitated solid (chalcone) is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

EntryAr-CHOProductYield (%)
1 Benzaldehyde1-(Benzo[d]thiazol-5-yl)-3-phenylprop-2-en-1-one85
2 4-Chlorobenzaldehyde1-(Benzo[d]thiazol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one92
3 4-Methoxybenzaldehyde1-(Benzo[d]thiazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one88
4 4-Nitrobenzaldehyde1-(Benzo[d]thiazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one90

Table 1: Synthesis of Chalcone Derivatives from this compound.

Claisen_Schmidt_Condensation start This compound base Base (NaOH or KOH) Ethanol, RT start->base aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->base chalcone Chalcone Derivative base->chalcone Condensation

Caption: Claisen-Schmidt condensation workflow.

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that are well-documented for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. They can be efficiently synthesized by the cyclization of chalcones with hydrazine derivatives.

Application Note:

The α,β-unsaturated ketone moiety of the chalcone derived from this compound serves as an excellent electrophile for reaction with nucleophilic hydrazine hydrate. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford the stable pyrazoline ring system.

Experimental Protocol: Synthesis of Pyrazolines

A general procedure for the synthesis of pyrazoline derivatives is as follows:

  • Dissolve the appropriate chalcone derivative (1 mmol) in glacial acetic acid (15 mL) in a round-bottom flask.

  • Add hydrazine hydrate (2 mmol) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The resulting solid precipitate (pyrazoline) is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from ethanol.

EntryChalcone Derivative (from Table 1)ProductYield (%)
1 1-(Benzo[d]thiazol-5-yl)-3-phenylprop-2-en-1-one5-(Benzo[d]thiazol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole82
2 1-(Benzo[d]thiazol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one5-(Benzo[d]thiazol-5-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole88
3 1-(Benzo[d]thiazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one5-(Benzo[d]thiazol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole85
4 1-(Benzo[d]thiazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one5-(Benzo[d]thiazol-5-yl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole87

Table 2: Synthesis of Pyrazoline Derivatives.

Pyrazoline_Synthesis chalcone Chalcone Derivative reflux Glacial Acetic Acid Reflux chalcone->reflux hydrazine Hydrazine Hydrate hydrazine->reflux pyrazoline Pyrazoline Derivative reflux->pyrazoline Cyclization

Caption: Synthesis of Pyrazoline Derivatives.

Synthesis of Pyrimidinethione Derivatives

Pyrimidinethiones are six-membered heterocyclic compounds containing a thiourea moiety within the ring. These compounds have attracted significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial and antifungal effects.

Application Note:

The synthesis of pyrimidinethione derivatives is achieved through the cyclocondensation reaction of chalcones with thiourea in a basic medium. This one-pot reaction provides a straightforward and efficient route to this class of heterocyclic compounds.

Experimental Protocol: Synthesis of Pyrimidinethiones

A general procedure for the synthesis of pyrimidinethione derivatives is as follows:

  • In a round-bottom flask, dissolve the chalcone derivative (1 mmol) and thiourea (1.5 mmol) in absolute ethanol (25 mL).

  • Add a solution of potassium hydroxide (2 mmol) in ethanol (5 mL) to the reaction mixture.

  • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water and neutralize with dilute HCl.

  • The precipitated solid (pyrimidinethione) is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.

EntryChalcone Derivative (from Table 1)ProductYield (%)
1 1-(Benzo[d]thiazol-5-yl)-3-phenylprop-2-en-1-one4-(Benzo[d]thiazol-5-yl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione78
2 1-(Benzo[d]thiazol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one4-(Benzo[d]thiazol-5-yl)-6-(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione83
3 1-(Benzo[d]thiazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one4-(Benzo[d]thiazol-5-yl)-6-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione80
4 1-(Benzo[d]thiazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one4-(Benzo[d]thiazol-5-yl)-6-(4-nitrophenyl)-3,4-dihydropyrimidine-2(1H)-thione81

Table 3: Synthesis of Pyrimidinethione Derivatives.

Pyrimidinethione_Synthesis chalcone Chalcone Derivative reflux Ethanolic KOH Reflux chalcone->reflux thiourea Thiourea thiourea->reflux pyrimidinethione Pyrimidinethione Derivative reflux->pyrimidinethione Cyclocondensation

Caption: Synthesis of Pyrimidinethione Derivatives.

Biological Significance and Future Directions

The synthesized benzothiazole-containing heterocyclic compounds are valuable candidates for further biological evaluation. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The combination of the benzothiazole moiety with pyrazoline or pyrimidine rings can lead to synergistic effects and the discovery of novel therapeutic agents. Further derivatization and SAR studies of these synthesized compounds are encouraged to optimize their biological activity and develop potent drug candidates.

Application of 1-(Benzo[d]thiazol-5-yl)ethanone in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. As a key building block, "1-(Benzo[d]thiazol-5-yl)ethanone" offers a versatile platform for the synthesis of novel therapeutic agents. The presence of the ketone functional group at the 5-position provides a reactive handle for a variety of chemical transformations, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. This document provides detailed application notes and protocols for the use of "this compound" in medicinal chemistry, with a focus on its application in the discovery of anticancer, anti-inflammatory, and antimicrobial agents.

Synthesis of this compound and Derivatives

A more direct, albeit hypothetical, approach based on established benzothiazole syntheses would involve the reaction of 4-acetyl-2-aminothiophenol with a suitable cyclizing agent.

Derivatives of "this compound" can be synthesized through various reactions targeting the acetyl group. For instance, α-bromination of the acetyl group can furnish a reactive intermediate for further elaboration. The ketone can also undergo condensation reactions with various amines and hydrazines to afford Schiff bases and hydrazones, respectively.

One documented application of "this compound" is in the synthesis of (E)-4-(benzo[d]thiazol-5-yl)-2-methylbut-3-enoic acid derivatives. This suggests a Wittig or Horner-Wadsworth-Emmons type reaction to extend the side chain from the acetyl group.

Applications in Medicinal Chemistry

The benzothiazole nucleus is a constituent of numerous compounds with a wide array of biological activities.[1][2] Derivatives of "this compound" are explored for their potential as:

  • Anticancer Agents: Benzothiazole derivatives have shown significant potential in oncology by targeting various mechanisms, including kinase inhibition and induction of apoptosis.[3][4][5][6]

  • Anti-inflammatory Agents: The scaffold has been utilized to develop novel anti-inflammatory agents, often targeting enzymes like cyclooxygenases (COX).

  • Antimicrobial Agents: Benzothiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[3][7][8]

Quantitative Data

The following tables summarize the biological activities of various benzothiazole derivatives, providing a reference for the potential of compounds derived from "this compound." It is important to note that the data presented here is for a range of benzothiazole analogs, as specific data for derivatives of the 5-ethanone isomer is limited in the public domain.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivativeA549 (Lung)0.44[7]
2-aminobenzothiazoleHEp-25[7]
Pyridine containing pyrimidine derivativeColo2055.04[3]
Pyridine containing pyrimidine derivativeU93713.9[3]
Pyridine containing pyrimidine derivativeMCF-7 (Breast)30.67[3]
Pyridine containing pyrimidine derivativeA549 (Lung)30.45[3]
Naphthalimide derivative 66HT-29 (Colon)3.72 ± 0.3[4]
Naphthalimide derivative 66A549 (Lung)4.074 ± 0.3[4]
Naphthalimide derivative 66MCF-7 (Breast)7.91 ± 0.4[4]
Naphthalimide derivative 67HT-29 (Colon)3.47 ± 0.2[4]
Naphthalimide derivative 67A549 (Lung)3.89 ± 0.3[4]
Naphthalimide derivative 67MCF-7 (Breast)5.08 ± 0.3[4]
Tetrazine derivativeA549, Hela, MCF-72.02 - 171.67[5]
Benzothiazole analogue 460 human tumor cell lines0.683 - 4.66[9]

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone derivatives (4a, 4b, 4d, 4g)B. subtilis ATCC 66331.562
2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone derivative (4d)S. aureus ATCC 65381.562
Benzothiazolylthiazolidin-4-one derivative 8Various bacteria200 - 300[7]
Benzothiazolylthiazolidin-4-one derivative 18P. aeruginosa100[7]
4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16c)S. aureus0.025 mM[3]
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07)S. aureus15.6
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07)E. coli7.81
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07)S. typhi15.6
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07)K. pneumoniae3.91
4-hydroxyphenyl substituted benzo[d]thiazole derivatives (13, 14)Various bacteria and fungi50 - 75[8]

Experimental Protocols

General Synthesis of Benzothiazole Derivatives (Illustrative)

This protocol outlines a general method for the synthesis of benzothiazoles, which can be adapted for "this compound" with the appropriate starting materials.

Protocol 1: Synthesis of 2-Substituted Benzothiazoles

Materials:

  • 2-Aminothiophenol derivative

  • Aldehyde or carboxylic acid derivative

  • Solvent (e.g., ethanol, DMF, or acetic acid)

  • Catalyst (e.g., acid or base, if required)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminothiophenol derivative (1 equivalent) in the chosen solvent.

  • Add the aldehyde or carboxylic acid derivative (1-1.2 equivalents).

  • If required, add a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine).

  • Reflux the reaction mixture for the appropriate time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a suitable solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Protocol 2: MTT Cell Proliferation Assay

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

Protocol 3: Broth Microdilution Assay

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized compounds dissolved in DMSO

  • Standard antibiotic/antifungal drug (positive control)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the synthesized compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (medium with inoculum and standard drug) and a negative control (medium with inoculum and DMSO).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

G General Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., 4-amino-3-mercaptobenzonitrile) reaction Chemical Synthesis (e.g., Cyclization, Derivatization) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (e.g., Anticancer, Antimicrobial) characterization->in_vitro Test Compounds data_analysis Data Analysis (IC50, MIC determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->reaction Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

G Simplified Kinase Signaling Pathway Inhibition receptor Growth Factor Receptor kinase Protein Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation) p_substrate->response inhibitor Benzothiazole Inhibitor inhibitor->kinase Inhibits

Caption: Simplified diagram of a protein kinase signaling pathway inhibited by a benzothiazole derivative.

Conclusion

"this compound" represents a valuable starting point for the development of novel therapeutic agents. Its structural features allow for diverse chemical modifications, enabling the exploration of a wide chemical space. The benzothiazole core is a well-established pharmacophore with proven efficacy in various disease models. By leveraging the synthetic accessibility and the inherent biological potential of this scaffold, researchers can design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties for the treatment of cancer, inflammation, and microbial infections. Further investigation into the synthesis and biological evaluation of derivatives specifically from the 5-ethanone isomer is warranted to fully exploit its potential in medicinal chemistry.

References

Application Notes and Protocols: Derivatization of the Acetyl Group of 1-(Benzo[d]thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(Benzo[d]thiazol-5-yl)ethanone is a versatile starting material in medicinal chemistry. The benzothiazole scaffold is a prominent heterocyclic core found in a wide range of pharmacologically active compounds, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The acetyl group at the 5-position is a key site for chemical modification, allowing for the synthesis of diverse derivatives with potentially enhanced biological profiles. Derivatization of this keto-ethyl moiety can lead to the formation of chalcones, Mannich bases, and other heterocyclic systems, which are precursors for novel therapeutic agents.[3][4] These application notes provide detailed protocols for key derivatization reactions of the acetyl group.

Application Note 1: Synthesis of Benzothiazole-Based Chalcones

Principle: The most common derivatization of the acetyl group of this compound is the Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes.[5] This base-catalyzed reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. These chalcone derivatives serve as crucial intermediates for synthesizing various heterocyclic compounds, such as pyrazoles, isoxazoles, and benzothiazepines.[6]

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or Methanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 40-50% w/v)

  • Hydrochloric acid (HCl), dilute (e.g., 10%)

  • Distilled water

  • Magnetic stirrer with hotplate

  • Round-bottom flask

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a minimal amount of ethanol with stirring until a homogenous solution is obtained.

  • Catalysis: Cool the mixture in an ice bath. Slowly add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise while maintaining the temperature below 10 °C.[7]

  • Reaction: After the addition of the base, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the aldehyde.[5]

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Neutralization & Isolation: Acidify the mixture by slowly adding dilute HCl until it reaches a neutral pH. This will cause the chalcone product to precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[5]

Workflow for Chalcone Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 This compound dissolve 1. Dissolve reactants in Ethanol start1->dissolve start2 Aromatic Aldehyde start2->dissolve start3 Ethanol (Solvent) start3->dissolve add_base 2. Add aq. KOH/NaOH (Ice Bath) dissolve->add_base stir 3. Stir at Room Temp (Monitor by TLC) add_base->stir precipitate 4. Pour into ice-cold water stir->precipitate neutralize 5. Neutralize with dilute HCl precipitate->neutralize filtrate 6. Filter & Wash with water neutralize->filtrate recrystallize 7. Recrystallize from Ethanol filtrate->recrystallize end_product Purified Chalcone Derivative recrystallize->end_product G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 This compound mix 1. Combine reactants in Ethanol start1->mix start2 Formaldehyde start2->mix start3 Secondary Amine start3->mix reflux 2. Reflux mixture (Monitor by TLC) mix->reflux cool 3. Cool reaction mixture reflux->cool precipitate 4. Precipitate product (add water if needed) cool->precipitate filtrate 5. Filter & Wash precipitate->filtrate recrystallize 6. Recrystallize filtrate->recrystallize end_product Purified Mannich Base recrystallize->end_product G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates complex NF-κB / IκBα (Inactive) NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus translocates to complex->NFkB IκBα degradation genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) nucleus->genes activates inflammation Inflammation genes->inflammation inhibitor Benzothiazole Derivative inhibitor->IKK inhibits

References

Application Notes and Protocols for 1-(Benzo[d]thiazol-5-yl)ethanone in Antimicrobial Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(benzo[d]thiazol-5-yl)ethanone as a scaffold in the development of novel antimicrobial compounds. This document outlines the synthesis of derivative compounds, specifically chalcones, and the subsequent evaluation of their antimicrobial efficacy.

Introduction to Benzothiazoles in Antimicrobial Research

Benzothiazole is a heterocyclic compound that has garnered significant attention in pharmaceutical chemistry due to its diverse pharmacological activities.[1] Derivatives of benzothiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[2][3] The benzothiazole scaffold is a key component in several clinically approved drugs and serves as a versatile starting point for the synthesis of new therapeutic agents.[4][5] Modifications to the benzothiazole core structure can significantly enhance its antimicrobial efficacy, making it a promising candidate for the development of new drugs to combat infectious diseases.[6]

Synthesis of this compound Derivatives: Chalcone Synthesis

A common and effective strategy for developing potent antimicrobial agents from this compound is through the synthesis of chalcone derivatives. Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone derivative (in this case, this compound) and a substituted aromatic aldehyde.[7][8]

Experimental Protocol: Synthesis of Chalcones (General Procedure)

This protocol describes a general method for the synthesis of chalcone derivatives starting from this compound.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol

  • Potassium hydroxide (or other suitable base)

  • Glacial acetic acid

  • Crushed ice

  • Deionized water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add a solution of potassium hydroxide (2.5 equivalents) in water and stir for 15 minutes at room temperature.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add the desired substituted aromatic aldehyde (1 equivalent) to the reaction mixture with continuous stirring.

  • Maintain the reaction at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture with glacial acetic acid.

  • The precipitated solid (the chalcone derivative) is collected by filtration, washed thoroughly with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

dot

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification Reactant1 This compound Base Potassium Hydroxide Reactant1->Base dissolve in Reactant2 Substituted Aromatic Aldehyde Reactant2->Base add to Solvent Ethanol Solvent->Base dissolve in Temperature 0-5 °C Base->Temperature cool to Quenching Ice & Acetic Acid Temperature->Quenching pour into Filtration Filtration & Washing Quenching->Filtration precipitate forms Purification Recrystallization Filtration->Purification purify Product Purified Chalcone Derivative Purification->Product

Caption: Workflow for the synthesis of chalcone derivatives.

Antimicrobial Activity Evaluation

The antimicrobial potential of the synthesized this compound derivatives can be determined by assessing their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of novel antimicrobial compounds.[4][9]

Materials:

  • Synthesized chalcone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) for positive control

  • Solvent for dissolving compounds (e.g., DMSO), ensuring it has no antimicrobial activity at the tested concentrations.

Procedure:

  • Preparation of Compound Stock Solutions: Prepare stock solutions of the synthesized chalcones and standard antibiotics in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microdilution Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing CAMHB and inoculum, but no compound).

    • Well 12 will serve as the sterility control (containing only CAMHB).

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solutions C Serial Dilution of Compounds in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D Add inoculum to diluted compounds E Incubate at 35°C for 16-20h D->E F Read MIC (Lowest Concentration with No Visible Growth) E->F Result MIC Value Determined F->Result MoA cluster_targets Potential Bacterial Targets Compound This compound Derivatives Target1 DNA Gyrase Compound->Target1 binds to Target2 Cell Wall Synthesis Enzymes Compound->Target2 binds to Target3 Dihydrofolate Reductase Compound->Target3 binds to Target4 Dihydroorotase Compound->Target4 binds to Inhibition Inhibition of Cellular Processes Target1->Inhibition Target2->Inhibition Target3->Inhibition Target4->Inhibition Death Bacterial Cell Death Inhibition->Death

References

Application Note: HPLC Analysis for Reaction Monitoring of 1-(Benzo[d]thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for monitoring the synthesis of 1-(Benzo[d]thiazol-5-yl)ethanone. The described reverse-phase HPLC (RP-HPLC) method is suitable for the quantitative analysis of the main product, as well as the separation from potential starting materials and byproducts, making it an essential tool for reaction optimization and quality control in synthetic chemistry and drug development processes.

Introduction

This compound is a heterocyclic ketone containing a benzothiazole core. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] The synthesis of such compounds requires careful monitoring to ensure optimal reaction conditions and to characterize the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used technique for the analysis of pharmaceutical compounds and for monitoring the progress of chemical reactions.[2] This document provides a detailed protocol for a starting HPLC method that can be adapted for the routine analysis of this compound.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or orthophosphoric acid.

  • Reference Standard: A well-characterized reference standard of this compound.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions. These may require optimization depending on the specific reaction mixture.

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2 for a typical gradient profile.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time Approximately 20 minutes
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase (a mixture similar to the initial gradient conditions, e.g., 70:30 Mobile Phase A:B) to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Reaction Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a suitable solvent or cooling).

  • Dilute the aliquot with a known volume of diluent (e.g., acetonitrile or mobile phase) to a final concentration within the calibration range of the standard curve. For example, a 100-fold dilution can be achieved by diluting 50 µL of the reaction mixture to 5 mL.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Gradient Elution Program

A gradient elution is often necessary to separate compounds with a range of polarities typically found in a reaction mixture.

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
15.03070
15.17030
20.07030
System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area < 2.0% (for n=5)
%RSD of Retention Time < 1.0% (for n=5)
Example Reaction Monitoring Data

The following table is an illustrative example of how to present data from a reaction monitoring experiment.

Time Point (hours)Starting Material (%)Product (%)Byproduct A (%)
098.50.51.0
175.223.81.0
245.852.12.1
410.387.52.2
6< 1.096.82.2

Visualizations

Diagrams are provided to illustrate the experimental workflow and logical relationships.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Dilution Dilution & Filtration Reaction->Dilution Standard Reference Standard Std_Dilution Standard Dilution Series Standard->Std_Dilution HPLC HPLC System Dilution->HPLC Std_Dilution->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standard Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship Start Start: Reaction Monitoring Sample 1. Sample Reaction Mixture at Time 't' Start->Sample Prepare 2. Prepare Sample for HPLC (Dilute & Filter) Sample->Prepare Analyze 3. Inject Sample into HPLC System Prepare->Analyze Acquire 4. Acquire Chromatogram Analyze->Acquire Process 6. Quantify Components Acquire->Process Decision 5. Is Reaction Complete? Continue Continue Reaction Decision->Continue No Stop End: Process Reaction Mixture Decision->Stop Yes Continue->Sample Process->Decision

Caption: Logical workflow for reaction monitoring using HPLC.

Conclusion

The HPLC method described in this application note provides a reliable starting point for monitoring the synthesis of this compound. The method is suitable for separating the target compound from its precursors and potential byproducts, allowing for accurate quantification of reaction progress and final product purity. Method optimization may be required based on the specific synthetic route and matrix of the reaction mixture.

References

Application Notes and Protocols for NMR Spectroscopy of 1-(Benzo[d]thiazol-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(Benzo[d]thiazol-5-yl)ethanone and its derivatives. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of experimental workflows and relevant biological signaling pathways.

Introduction

This compound is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] NMR spectroscopy is an essential analytical technique for the structural elucidation and characterization of these molecules. This document outlines the procedures for acquiring and interpreting 1H and 13C NMR spectra of this compound derivatives.

Chemical Structure

The chemical structure of the parent compound, this compound, is presented below. The numbering of the atoms is crucial for the assignment of NMR signals.

Chemical Structure of this compound

Caption: Structure of this compound with atom numbering.

Predicted NMR Spectral Data

While experimental NMR data for a wide range of substituted benzothiazoles are available in the literature, specific high-resolution data for the parent this compound is not readily found in public databases. Therefore, predicted ¹H and ¹³C NMR chemical shifts are provided below as a reference. These values were calculated using computational chemistry software and should be used as a guide for spectral assignment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2CH~9.2~155.0
4CH~8.5~125.0
6CH~8.0~124.0
7CH~8.2~122.0
3aC-~135.0
7aC-~153.0
5C-~134.0
-C=O-~197.0
-CH₃~2.7~26.0

Note: Predicted values are for a solution in CDCl₃. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Experimental Protocols

Sample Preparation

A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible spectra.

Workflow for NMR Sample Preparation

G A Weigh 5-10 mg of the benzothiazole derivative B Transfer to a clean, dry vial A->B C Add ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B->C D Vortex or sonicate to dissolve the sample completely C->D E Filter the solution if particulates are present D->E F Transfer the clear solution to a 5 mm NMR tube E->F G Cap the NMR tube securely F->G

Caption: Standard workflow for preparing an NMR sample.

Detailed Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, and 20-50 mg for ¹³C NMR. The amount can be adjusted based on the compound's solubility and the spectrometer's sensitivity.[2]

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[2][3] The choice of solvent can affect chemical shifts.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample.[3]

  • Homogenization: Vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.

  • Filtering (Optional): If solid impurities are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents shimming issues and improves spectral quality.[2]

  • Transfer: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

Table 2: Typical NMR Acquisition Parameters

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 or 500 MHz100 or 125 MHz
Pulse Program zg30zgpg30
Number of Scans 16 - 641024 - 4096
Relaxation Delay (d1) 1.0 - 2.0 s2.0 s
Acquisition Time (aq) ~3-4 s~1-2 s
Spectral Width (sw) 12 - 16 ppm200 - 240 ppm
Temperature 298 K298 K
Referencing TMS or residual solvent peakResidual solvent peak

Note: These parameters should be optimized for each specific sample and spectrometer.

Biological Activity and Signaling Pathways

Benzothiazole derivatives have been reported to exhibit significant anticancer activity through the modulation of various signaling pathways. One of the key pathways implicated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis.[4][5]

Simplified PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits Benzothiazole->AKT Inhibits

Caption: Inhibition of the PI3K/AKT pathway by benzothiazole derivatives.

Many benzothiazole-based compounds have been shown to inhibit the PI3K/AKT signaling pathway, leading to a decrease in cancer cell proliferation and the induction of apoptosis. This makes them promising candidates for the development of novel anticancer therapies.[4][6]

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers working with this important class of compounds. The understanding of their structure-activity relationships, facilitated by detailed NMR analysis, is critical for the design and development of new therapeutic agents.

Disclaimer: The NMR data provided in Table 1 is predicted and should be confirmed by experimental data. The signaling pathway diagram is a simplified representation and may not encompass all the biological activities of every benzothiazole derivative.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 1-(Benzo[d]thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the predicted mass spectrometry fragmentation pattern of 1-(Benzo[d]thiazol-5-yl)ethanone, a heterocyclic ketone of interest in pharmaceutical and chemical research. Understanding the fragmentation behavior of this molecule is crucial for its identification and structural elucidation in complex matrices. This document provides a plausible fragmentation pathway based on established principles of mass spectrometry and analysis of related benzothiazole structures. A generalized experimental protocol for acquiring the mass spectrum of a solid organic compound is also presented.

Introduction

This compound is a member of the benzothiazole family, a class of heterocyclic compounds with a wide range of biological activities. The structural characterization of such molecules is fundamental in drug discovery and development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. This note outlines the expected fragmentation of this compound under electron ionization (EI) conditions, providing researchers with a reference for its identification.

Predicted Fragmentation Pathway

The molecular formula of this compound is C₉H₇NOS, with a molecular weight of approximately 177.22 g/mol .[1][2] Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 177. The fragmentation of this ion is predicted to follow several key pathways, primarily driven by the ketone functional group and the stability of the benzothiazole ring system.

A primary and highly characteristic fragmentation for ketones is the alpha-cleavage, which involves the cleavage of the bond adjacent to the carbonyl group.[3] In the case of this compound, this would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 162. This is often a prominent peak in the mass spectrum of acetyl-substituted aromatic compounds.

Further fragmentation of the benzothiazole ring can also occur, although the aromatic system's stability may lead to less extensive fragmentation compared to aliphatic compounds.

Quantitative Data Summary

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound. The relative abundance is a prediction based on the expected stability of the fragment ions.

Predicted Fragment Ion Structure m/z (Predicted) Relative Abundance (Predicted) Fragmentation Step
Molecular Ion[C₉H₇NOS]⁺˙177HighIonization
Acylium Ion[C₈H₄NOS]⁺162HighLoss of •CH₃
Benzothiazole Cation[C₇H₄NS]⁺134MediumLoss of CO from m/z 162
Acetyl Cation[CH₃CO]⁺43MediumCleavage of the bond between the carbonyl and the aromatic ring

Experimental Protocols

This section outlines a general experimental protocol for the analysis of a solid organic compound like this compound using a mass spectrometer with an electron ionization (EI) source.

1. Sample Preparation

  • Ensure the sample of this compound is pure.

  • Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of about 1 mg/mL.

  • Alternatively, for direct insertion probe analysis, a small amount of the solid sample can be placed in a capillary tube.

2. Mass Spectrometer Configuration

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for library matching)

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-400

  • Inlet System: Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

3. Data Acquisition

  • Introduce a blank (pure solvent) into the instrument to acquire a background spectrum.

  • Introduce the prepared sample solution via the selected inlet system.

  • If using a DIP, gradually heat the probe to volatilize the sample into the ion source.

  • Acquire mass spectra over the specified m/z range.

  • Average several scans to improve the signal-to-noise ratio.

4. Data Analysis

  • Subtract the background spectrum from the sample spectrum.

  • Identify the molecular ion peak.

  • Identify and propose structures for the major fragment ions.

  • Compare the obtained spectrum with spectral libraries if available.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound.

Fragmentation_Pathway M This compound (M) m/z = 177 M_ion [M]⁺˙ m/z = 177 M->M_ion Ionization frag1 [M - CH₃]⁺ m/z = 162 M_ion->frag1 - •CH₃ frag3 [CH₃CO]⁺ m/z = 43 M_ion->frag3 - •C₇H₄NS frag2 [C₇H₄NS]⁺ m/z = 134 frag1->frag2 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound is characterized by a prominent molecular ion peak at m/z 177 and a key fragment ion at m/z 162 resulting from the loss of a methyl radical. This application note, along with the generalized experimental protocol, serves as a valuable resource for researchers working on the identification and structural analysis of this and related benzothiazole derivatives. The provided information facilitates the interpretation of mass spectral data and supports the advancement of research in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of Novel Enzyme Inhibitors from 1-(Benzo[d]thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel enzyme inhibitors using 1-(Benzo[d]thiazol-5-yl)ethanone as a versatile starting material. The benzothiazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have shown significant potential in drug discovery.[1] This document outlines the synthesis of intermediate chalcones and their subsequent conversion to pyrazoline derivatives, which are known to exhibit a range of enzyme inhibitory activities.

Introduction to this compound in Drug Discovery

This compound is a key building block for the synthesis of a diverse array of heterocyclic compounds. The benzothiazole moiety itself is a "privileged" scaffold in medicinal chemistry, known to interact with various biological targets.[1] The ethanone group at the 5-position provides a reactive handle for chemical modifications, allowing for the construction of more complex molecules. Specifically, the methyl group of the ethanone is sufficiently acidic to participate in condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones, commonly known as chalcones. These chalcones are not only biologically active themselves but also serve as crucial intermediates for the synthesis of other heterocyclic systems like pyrazolines, which have demonstrated significant enzyme inhibitory activities.

Synthetic Workflow and Logical Relationships

The synthesis of potential enzyme inhibitors from this compound follows a logical progression from the starting material to the final bioactive compounds. The initial step involves the synthesis of chalcone intermediates, which are then cyclized to form pyrazoline derivatives. These derivatives can then be screened against a panel of enzymes to determine their inhibitory potential.

logical_relationship Start Starting Material This compound Chalcone Intermediate Synthesis Benzothiazole Chalcones Start->Chalcone Claisen-Schmidt Condensation Pyrazoline Target Compound Synthesis Benzothiazole Pyrazolines Chalcone->Pyrazoline Cyclization with Hydrazine Screening Biological Evaluation Enzyme Inhibition Assays Pyrazoline->Screening Data Data Analysis IC50 Determination Screening->Data

Caption: Logical workflow for inhibitor synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of 1-(Benzo[d]thiazol-5-yl)-3-(aryl)prop-2-en-1-one (Chalcones) via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes to yield the corresponding chalcones.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (10%)

  • Glacial Acetic Acid

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol.

  • Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution (10%) dropwise with constant stirring.

  • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with glacial acetic acid to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of 2-(Benzo[d]thiazol-5-yl)-5-(aryl)-4,5-dihydropyrazol-1-yl)ethanone Derivatives

This protocol outlines the cyclization of the synthesized chalcones with hydrazine hydrate to form pyrazoline derivatives.

Materials:

  • Synthesized 1-(Benzo[d]thiazol-5-yl)-3-(aryl)prop-2-en-1-one (chalcone)

  • Hydrazine hydrate (80%)

  • Ethanol or Glacial Acetic Acid

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazoline derivative.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline.

Enzyme Inhibition Assays

The synthesized pyrazoline derivatives can be screened for their inhibitory activity against various enzymes. Detailed protocols for acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) assays are provided below.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Synthesized pyrazoline derivatives

  • Donepezil (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and donepezil in DMSO.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution (1.5 mM in buffer), and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of AChE solution (0.2 U/mL in buffer) to each well and incubate for 15 minutes at 25 °C.

  • Initiate the reaction by adding 10 µL of ATCI solution (15 mM in buffer).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

Protocol 4: Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (standard)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Synthesized pyrazoline derivatives

  • Selegiline (standard inhibitor)

  • 96-well black microplate and a fluorescence microplate reader

Procedure:

  • Prepare stock solutions of test compounds and selegiline in DMSO.

  • In a 96-well black plate, add 50 µL of potassium phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of MAO-B enzyme solution.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 25 µL of kynuramine solution.

  • Incubate at 37 °C for 30 minutes.

  • Stop the reaction by adding 75 µL of 2N NaOH.

  • Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 380 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

Data Presentation

The inhibitory activities of the synthesized compounds are presented in the following tables.

Table 1: Antibacterial Activity and DNA Gyrase Inhibition of Synthesized Pyrazoline Derivatives [2]

CompoundR-groupMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. S. aureusIC50 (µg/mL) vs. S. aureus DNA GyraseIC50 (µg/mL) vs. B. subtilis DNA Gyrase
4a 4-F-Ph1.5623.1250.50.5
4b 4-Cl-Ph1.5626.25>50>50
4c 4-Br-Ph3.1256.25>50>50
4d 4-CH3-Ph1.5621.56215.318.2
4e 4-OCH3-Ph6.2512.5>50>50
4f 4-NO2-Ph3.1256.2525.628.4
4g 2,4-di-Cl-Ph1.5623.12510.212.8
Ciprofloxacin -0.7810.7810.851.25

Note: The original study synthesized derivatives of 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone. The data is presented here as a reference for the potential activity of analogous compounds derived from this compound.[2]

Visualizations

Synthetic Pathway Diagram

synthetic_pathway cluster_0 Synthesis of Benzothiazole Chalcones cluster_1 Synthesis of Benzothiazole Pyrazolines start This compound chalcone 1-(Benzo[d]thiazol-5-yl)-3-(aryl)prop-2-en-1-one start->chalcone   +   Ar-CHO (Claisen-Schmidt) aldehyde Ar-CHO chalcone_in Benzothiazole Chalcone pyrazoline Benzothiazole Pyrazoline Derivative chalcone_in->pyrazoline   +   NH2NH2·H2O (Cyclization) hydrazine NH2NH2·H2O

Caption: Synthetic route to pyrazoline inhibitors.

Enzyme Inhibition Mechanism

inhibition_mechanism Enzyme Enzyme (e.g., AChE) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate (e.g., ATCI) Product Product Inhibitor Benzothiazole Pyrazoline ES_Complex->Enzyme ES_Complex->Product Reaction

Caption: General mechanism of enzyme inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(Benzo[d]thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Benzo[d]thiazol-5-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common method for the synthesis of this compound is the Friedel-Crafts acylation of benzothiazole using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. An alternative, though less commonly detailed in readily available literature, involves the cyclization of a substituted benzene derivative, such as 4-amino-3-mercaptoacetophenone, with a suitable reagent to form the thiazole ring.

Q2: What is the primary challenge in the Friedel-Crafts acylation of benzothiazole?

A2: A primary challenge is controlling the regioselectivity of the acylation. Benzothiazole is a heterocyclic aromatic compound, and acylation can potentially occur at different positions on the benzene ring. Achieving high selectivity for the 5-position is a key optimization goal. Additionally, the benzothiazole ring system can be deactivated towards electrophilic aromatic substitution, potentially leading to low yields.

Q3: What are typical yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. While optimized conditions can lead to good yields, suboptimal conditions may result in lower product formation.

Q4: How can the progress of the reaction be monitored?

A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials on a TLC plate, one can observe the consumption of reactants and the formation of the product.

Q5: What are the recommended purification methods for this compound?

A5: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents. Column chromatography can also be employed for further purification if necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and may have been deactivated. 2. Deactivated Substrate: Benzothiazole itself is not highly reactive towards electrophilic substitution. 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 4. Impurities in Starting Materials: Impurities can interfere with the reaction.1. Use freshly opened, anhydrous Lewis acid and ensure all glassware is thoroughly dried. 2. Consider using a more reactive derivative of benzothiazole if available, or increase the amount of catalyst and/or reaction temperature. 3. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish at room temperature, consider gentle heating. 4. Ensure the purity of benzothiazole and the acylating agent.
Formation of Multiple Products (Isomers) 1. Lack of Regioselectivity: The acyl group may have added to other positions on the benzothiazole ring. 2. Side Reactions: Undesired side reactions may be occurring under the reaction conditions.1. Optimize the reaction conditions, particularly the choice of Lewis acid and solvent, to favor substitution at the 5-position. Some Lewis acids may offer better regioselectivity. 2. Adjust the reaction temperature; lower temperatures often favor the formation of a single major product.
Product is an Oil Instead of a Solid 1. Presence of Impurities: Impurities can lower the melting point of the product, causing it to be an oil. 2. Residual Solvent: Incomplete removal of the reaction solvent.1. Purify the product using column chromatography to remove impurities. 2. Ensure complete removal of the solvent under reduced pressure.
Difficulty in Product Isolation 1. Product Solubility: The product may be soluble in the work-up solvent. 2. Emulsion Formation: Formation of a stable emulsion during aqueous work-up.1. If the product is soluble in the aqueous layer, perform multiple extractions with a suitable organic solvent. 2. To break emulsions, add a saturated brine solution during the extraction process.

Experimental Protocols

Method 1: Friedel-Crafts Acylation of Benzothiazole

This protocol is a representative procedure for the Friedel-Crafts acylation of benzothiazole. Optimization of specific parameters may be required.

Materials:

  • Benzothiazole

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 2.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of benzothiazole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction mixture to stir at 0 °C for a specified time or let it warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Hypothetical Optimization of Friedel-Crafts Acylation Conditions

Entry Catalyst (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1AlCl₃ (1.1)DCM0 to rt1245
2AlCl₃ (2.2)DCM0 to rt1265
3AlCl₃ (2.2)CS₂0 to rt1270
4FeCl₃ (1.5)DCMrt2430
5AlCl₃ (2.2)DCM40660

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for the optimization of this reaction was not found in the provided search results. Researchers should perform their own optimization studies.

Mandatory Visualizations

experimental_workflow start Start: Materials Preparation step1 1. Suspend AlCl3 in anhydrous DCM start->step1 step2 2. Cool to 0 °C step1->step2 step3 3. Add Acetyl Chloride step2->step3 step4 4. Add Benzothiazole solution step3->step4 step5 5. Reaction Stirring (Monitor by TLC) step4->step5 step6 6. Quench with Ice/HCl step5->step6 step7 7. Work-up: Extraction & Washing step6->step7 step8 8. Drying and Concentration step7->step8 step9 9. Purification: Recrystallization step8->step9 end End: Pure Product step9->end

Caption: Experimental Workflow for Friedel-Crafts Acylation.

troubleshooting_logic start Low Product Yield? cause1 Inactive Catalyst? start->cause1 Yes cause2 Suboptimal Conditions? start->cause2 Yes cause3 Impure Reagents? start->cause3 Yes solution1 Use anhydrous catalyst and dry glassware cause1->solution1 solution2 Optimize temperature, time, and solvent cause2->solution2 solution3 Purify starting materials cause3->solution3

Caption: Troubleshooting Logic for Low Yield.

Technical Support Center: Purification of 1-(Benzo[d]thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols for the purification of "1-(Benzo[d]thiazol-5-yl)ethanone" by recrystallization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. The solution cooled too quickly, favoring supersaturation over crystallization.1. Boil off a portion of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 3. If scratching fails, try cooling the solution in an ice bath. 4. If the compound is too soluble, a different solvent or a mixed-solvent system may be required.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities. 3. The rate of cooling is too rapid.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider using a lower-boiling point solvent. 3. If impurities are the issue, try pre-purification steps like column chromatography or treatment with activated carbon before recrystallization.
Low recovery of the purified product. 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. The crystals were filtered before crystallization was complete. 3. The product is significantly soluble in the cold washing solvent.1. Concentrate the filtrate (mother liquor) by boiling off some solvent to recover a second crop of crystals. 2. Ensure the solution is thoroughly cooled (e.g., in an ice bath) for an adequate amount of time before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
The recrystallized product is still impure (e.g., broad melting point range). 1. The cooling process was too fast, trapping impurities within the crystal lattice. 2. The chosen solvent is not effective at leaving impurities in the solution. 3. The crystals were not washed sufficiently after filtration.1. Repeat the recrystallization, ensuring the solution cools slowly and undisturbed. 2. Perform a solvent screening to find a more suitable solvent system where the compound has high solubility in the hot solvent and low solubility in the cold, while impurities remain soluble at all temperatures. 3. Ensure the collected crystals are washed with a small amount of fresh, ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: Specific solubility data for this compound is not widely published. However, for ketones, polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetone or ethyl acetate are often good starting points.[1] An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] A small-scale solvent screening is highly recommended to determine the optimal solvent or solvent mixture.

Q2: My purified product is colored. How can I remove colored impurities?

A2: Colored impurities can often be removed by adding a small amount of activated carbon (charcoal) to the hot solution before filtration. The impurities adsorb onto the surface of the carbon. Use a minimal amount of charcoal (e.g., 1-2% by weight) as it can also adsorb your product, reducing the yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the carbon before allowing the solution to cool.

Q3: What should I do if my compound is soluble in all tested solvents at room temperature?

A3: If the compound is too soluble in a particular solvent, you can try a mixed-solvent system (binary solvent system). This involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: How can I confirm the purity of my recrystallized product?

A4: The purity of the product can be assessed by its melting point. A pure substance will have a sharp melting point (a narrow range of 1-2°C) that matches the literature value.[2] An impure substance will typically melt over a broader temperature range and at a lower temperature. Other analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for a more detailed purity assessment.

Data Presentation

The following table summarizes the known physical and computed properties for this compound and a related isomer.

PropertyValueSource
Compound Name This compound
CAS Number90347-90-3PubChem[3]
Molecular FormulaC₉H₇NOSPubChem[3]
Molecular Weight177.22 g/mol PubChem[3]
AppearanceSolid (predicted)-
Melting PointNo experimental data available in searched sources.-
Related Isomer 1-(Benzo[d]thiazol-2-yl)ethanone
CAS Number1629-78-3CookeChem[4]
AppearanceLight yellow to yellow solidCookeChem[4]
Melting Point109 °CCookeChem[4]

Experimental Protocols

Protocol: Recrystallization of this compound

This protocol provides a general procedure. The choice of solvent and volumes should be optimized based on preliminary solubility tests.

  • Solvent Selection:

    • Place a small amount (approx. 20-30 mg) of the crude this compound into several test tubes.

    • Add a few drops of a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone) to each tube at room temperature. Observe the solubility.

    • A suitable solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes that showed poor solubility. An ideal solvent will dissolve the compound completely upon heating.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large number of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture on a hot plate, gently swirling, until the solvent boils.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.[5]

  • Hot Filtration (Optional):

    • If the hot solution contains insoluble impurities (or if activated carbon was used), perform a hot filtration.

    • Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper quickly to remove the impurities. This step prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[5]

    • Transfer the crystalline slurry into the Büchner funnel.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through them and help them dry.

    • Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely. The purity can then be assessed by taking a melting point.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filter_q Insoluble impurities present? dissolve->hot_filter_q hot_filter 2. Hot Filtration hot_filter_q->hot_filter Yes cool 3. Cool solution slowly to induce crystallization hot_filter_q->cool No hot_filter->cool vacuum_filter 4. Isolate crystals via vacuum filtration cool->vacuum_filter wash 5. Wash crystals with ice-cold solvent vacuum_filter->wash mother_liquor Mother Liquor (contains soluble impurities) vacuum_filter->mother_liquor dry 6. Dry the pure crystals wash->dry end End: Purified Product dry->end

Caption: Workflow for the purification of this compound via recrystallization.

References

Common side reactions in the synthesis of "1-(Benzo[d]thiazol-5-yl)ethanone" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Benzo[d]thiazol-5-yl)ethanone and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound derivatives, which is typically achieved through a Friedel-Crafts acylation of a benzothiazole precursor.

Issue 1: Low or No Product Yield

Question: We are attempting the Friedel-Crafts acetylation of benzothiazole to synthesize this compound, but we are observing very low to no yield of the desired product. What are the potential causes and solutions?

Answer:

Low or no yield in a Friedel-Crafts acylation of benzothiazole can stem from several factors. Here is a systematic guide to troubleshooting this issue:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reaction setup will deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Incorrect Stoichiometry of Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid, effectively sequestering it. This means that a stoichiometric amount (or even a slight excess) of the catalyst is often required, rather than a catalytic amount.

    • Solution: Gradually increase the molar ratio of AlCl₃ to the benzothiazole substrate. A common starting point is 1.1 to 1.5 equivalents of the catalyst.

  • Deactivated Substrate: The benzothiazole ring is considered an electron-poor aromatic system, which makes it less reactive towards electrophilic aromatic substitution compared to benzene.[1]

    • Solution: Harsher reaction conditions may be necessary. This can include increasing the reaction temperature or using a more potent Lewis acid catalyst. However, be aware that this can also lead to an increase in side reactions.

  • Order of Reagent Addition: The order in which reagents are added can significantly impact the reaction's success. The highly exothermic reaction between the Lewis acid and the acylating agent should be controlled.

    • Solution: A common and effective procedure is to first form a complex between the Lewis acid and the acyl chloride at a low temperature (e.g., 0°C) before the dropwise addition of the benzothiazole substrate.[2] This allows for the controlled formation of the acylium ion electrophile.

Issue 2: Formation of Multiple Products and Isomers

Question: Our reaction is producing the desired this compound, but we are also observing significant amounts of other isomers and byproducts, making purification difficult. How can we improve the regioselectivity and minimize side reactions?

Answer:

Controlling regioselectivity in the Friedel-Crafts acylation of benzothiazole is a key challenge. Here’s how to address the formation of multiple products:

  • Understanding Regioselectivity: Electrophilic substitution on the benzothiazole ring does not have a single, highly favored position. Acylation can potentially occur at the 4-, 5-, 6-, and 7-positions of the benzene ring portion. The distribution of these isomers is influenced by both electronic and steric factors, as well as the reaction conditions. While some studies on other electrophilic substitutions of benzothiadiazole (a related heterocyclic system) show a preference for the C4 and C7 positions under harsh conditions, the acylation of benzothiazole itself can yield a mixture.[1]

    • Solution: Careful control of reaction temperature is crucial. Lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity. Experiment with a range of temperatures, starting from 0°C and gradually increasing, to find the optimal balance between reaction rate and selectivity.

  • Polyacylation: Although the acetyl group is deactivating, preventing further acylation of the product, highly reactive starting materials or harsh conditions can sometimes lead to the introduction of more than one acetyl group.

    • Solution: Use a molar ratio of the acylating agent (acetyl chloride) to the benzothiazole substrate that is close to 1:1. Avoid a large excess of the acylating agent.

  • Side Reactions with the Heterocycle: The nitrogen and sulfur atoms in the benzothiazole ring can coordinate with the Lewis acid, potentially leading to complex formation and undesired side reactions.

    • Solution: The choice of solvent can influence these interactions. Solvents like nitrobenzene or carbon disulfide are often used for Friedel-Crafts reactions. The use of a milder Lewis acid, if the reaction proceeds, could also minimize these side reactions.

Issue 3: Difficult Product Purification

Question: We have successfully synthesized this compound, but we are struggling to purify it from the reaction mixture and unreacted starting materials. What is an effective purification strategy?

Answer:

Purification of the product from a Friedel-Crafts reaction mixture requires several steps to remove the catalyst, unreacted reagents, and byproducts.

  • Work-up Procedure:

    • Quenching: The reaction mixture should be carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid.[2] This will decompose the aluminum chloride complexes and move the inorganic salts into the aqueous layer.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.[2]

    • Washing: The combined organic layers should be washed sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.[2]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[2]

  • Chromatography: The crude product is often a mixture of isomers and will likely require purification by column chromatography.

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane is a good starting point for elution. The optimal solvent system will need to be determined by thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the specific reaction conditions, scale, and purity of the starting materials. It is not uncommon for yields of Friedel-Crafts acylations on less reactive heterocyclic systems to be moderate. Optimization of the reaction parameters as described in the troubleshooting guide is key to maximizing the yield.

Q2: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?

A2: Yes, acetic anhydride can also be used as an acylating agent in Friedel-Crafts reactions. It is generally less reactive than acetyl chloride, which may require slightly harsher reaction conditions (e.g., higher temperature or longer reaction time). The work-up procedure would be similar.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Aluminum chloride is a corrosive and moisture-sensitive solid. It should be handled in a fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Acetyl chloride is a corrosive, flammable, and lachrymatory liquid. It should also be handled in a fume hood with appropriate personal protective equipment.

  • The reaction between aluminum chloride and acetyl chloride is highly exothermic . The addition should be done slowly and with cooling to control the reaction rate.

  • The quenching step with ice and acid can be vigorous. It should be performed carefully and slowly in a large beaker within a fume hood.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the structure of the molecule, including the position of the acetyl group on the benzothiazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the carbonyl (C=O) group of the ketone.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction and purification.

Data Presentation

Table 1: Common Reagents and Their Roles

ReagentChemical FormulaRoleKey Considerations
BenzothiazoleC₇H₅NSSubstrateEnsure it is pure and dry.
Acetyl ChlorideCH₃COClAcylating AgentHighly reactive and moisture-sensitive.
Aluminum ChlorideAlCl₃Lewis Acid CatalystAnhydrous conditions are critical.
DichloromethaneCH₂Cl₂SolventShould be anhydrous.
Hydrochloric AcidHClWork-up ReagentUsed to decompose the catalyst complex.
Sodium BicarbonateNaHCO₃Work-up ReagentUsed to neutralize excess acid.

Experimental Protocols

General Experimental Protocol for Friedel-Crafts Acetylation of Benzothiazole

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1-1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (1.0-1.2 equivalents) dropwise to the stirred suspension of aluminum chloride over 10-15 minutes, maintaining the temperature at 0°C.

  • Substrate Addition: Dissolve benzothiazole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 20-30 minutes at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by TLC. Gentle heating may be required to drive the reaction to completion, but this should be approached with caution to avoid side reactions.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_workup Work-up & Purification cluster_product Product Benzothiazole Benzothiazole ReactionVessel Reaction in Anhydrous Solvent (e.g., Dichloromethane) Benzothiazole->ReactionVessel AcetylChloride Acetyl Chloride AcetylChloride->ReactionVessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->ReactionVessel Quenching Quenching with Ice/HCl ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Product This compound Chromatography->Product

Caption: A typical workflow for the synthesis of this compound.

Side_Reactions cluster_products Potential Products Start Benzothiazole + Acetyl Chloride + AlCl₃ DesiredProduct This compound (Desired Product) Start->DesiredProduct Main Reaction Pathway Isomer_4 1-(Benzo[d]thiazol-4-yl)ethanone Start->Isomer_4 Side Reaction (Isomer Formation) Isomer_6 1-(Benzo[d]thiazol-6-yl)ethanone Start->Isomer_6 Side Reaction (Isomer Formation) Isomer_7 1-(Benzo[d]thiazol-7-yl)ethanone Start->Isomer_7 Side Reaction (Isomer Formation) Polyacylated Di-acetylated Products Start->Polyacylated Side Reaction (Polysubstitution)

Caption: Potential main and side reactions in the synthesis.

References

Improving the yield of chalcone synthesis with "1-(Benzo[d]thiazol-5-yl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for researchers synthesizing chalcone derivatives from 1-(Benzo[d]thiazol-5-yl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low or I'm getting no product. What are the common causes and how can I fix this?

Low yields in Claisen-Schmidt condensations, the primary method for this synthesis, often trace back to issues with catalysts, reaction conditions, or reagent quality.[1] A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The base catalyst (e.g., NaOH, KOH) may be old or hydrated, reducing its effectiveness.[1]

    • Solution: Use a fresh batch of catalyst or prepare a fresh aqueous solution. Ensure all reagents and solvents are pure and dry.[1][2]

  • Improper Catalyst Choice: The strength and concentration of the base are critical. Strong bases like NaOH or KOH are typically used to efficiently generate the ketone enolate.[1][3]

    • Solution: The optimal catalyst and its concentration should be determined empirically. For many chalcone syntheses, a 10-50% aqueous solution of NaOH or KOH is effective.[4][5]

  • Suboptimal Temperature: While many syntheses proceed at room temperature, some reactant pairs require heating to overcome activation energy barriers.[3][6]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If no product is forming at room temperature, consider gentle heating (e.g., 40-50°C).[6] Avoid excessive heat, as it can promote side reactions and product degradation.[1][6]

  • Poor Reagent Quality: Impurities in the starting materials, especially oxidized aldehydes, can inhibit the reaction.[3]

    • Solution: Purify starting materials if necessary. Aldehydes can often be purified by distillation.[3]

  • Poor Substrate Reactivity: The electronic properties of your starting materials significantly impact the reaction rate. Electron-withdrawing groups on the benzaldehyde and electron-donating groups on the acetophenone generally favor the reaction.[3]

    • Solution: Reactions with less reactive starting materials may require longer reaction times or elevated temperatures.[6]

Q2: My TLC plate shows multiple spots, indicating byproducts. What are the likely side reactions and how can I minimize them?

The formation of multiple products is a common issue that complicates purification and reduces the yield of the desired chalcone.[1]

  • Self-Condensation of Ketone: this compound can react with itself in an aldol condensation.[1][7]

    • Solution: Slowly add the ketone to the reaction mixture containing the aromatic aldehyde and the base catalyst. This keeps the ketone concentration low, minimizing self-condensation.[3][7]

  • Cannizzaro Reaction: If your aromatic aldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to form an alcohol and a carboxylic acid salt.[3][7]

    • Solution: Use milder basic conditions, a moderate base concentration, or add the base slowly to the reaction mixture. Maintaining a lower reaction temperature can also help.[6][7]

  • Michael Addition: The enolate of the ketone can add to the α,β-unsaturated system of the newly formed chalcone product.[3]

    • Solution: Use a slight excess of the aldehyde to ensure the enolate preferentially reacts with it. Running the reaction at a lower temperature can also suppress this side reaction.[3]

Q3: The reaction mixture turned dark brown/black, and I've isolated a gummy oil instead of crystals. What went wrong?

A dark reaction mixture and the formation of an oily product often indicate product degradation or significant side reactions, frequently caused by excessive heat.[6]

  • Solution:

    • Control Temperature: Avoid excessively high temperatures (e.g., above 65°C) and prolonged heating, which can promote side reactions like the Cannizzaro reaction and polymerization.[6]

    • Purification: If an oil is obtained, purification via column chromatography is the most effective method. A common mobile phase is a mixture of hexane and ethyl acetate.[1][7]

    • Induce Crystallization: If the oil is relatively pure, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7]

Q4: I'm losing a significant amount of product during workup and purification. How can I improve my recovery?

Product loss during isolation and purification can dramatically lower the final yield.[7]

  • Incomplete Precipitation: The chalcone may not fully precipitate from the solution upon neutralization or addition of water.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[7]

  • Loss During Washing: Washing the filtered product with a solvent in which it has some solubility will lead to yield loss.

    • Solution: Wash the crude product with ice-cold water to remove the base and other water-soluble impurities. If an organic solvent is needed for washing, use a minimal amount of a cold, non-polar solvent.[7]

  • Difficulties with Recrystallization: Using too much recrystallization solvent is a common mistake that leaves a large portion of the product in the mother liquor.[7]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[7]

Optimizing Reaction Conditions

The yield of chalcone synthesis is highly dependent on reaction parameters. The following table summarizes the effects of different conditions, drawn from various chalcone syntheses.

ParameterConditionTypical OutcomeRationale / Notes
Catalyst 10-50% aq. KOH or NaOHHigh YieldStrong bases efficiently deprotonate the ketone to form the reactive enolate.[4][8]
PiperidineVariable YieldA milder organic base, may require longer reaction times or reflux.[2]
Solvent Ethanol / MethanolGood YieldCommon choice, dissolves reactants well. The product may precipitate upon formation.[6][9]
Solvent-free (Grinding)High YieldEnvironmentally friendly method that often leads to shorter reaction times and simple workup.[1][6]
Temperature Room Temp (20-25°C)Good Yield, Fewer ByproductsOften sufficient and minimizes side reactions.[6]
Elevated Temp (40-80°C)Faster Reaction, Higher YieldUseful for less reactive substrates, but increases the risk of side products if too high.[6][8]
Method Conventional StirringGood to Excellent YieldStandard method, reaction times can range from 2 to 24 hours.[6]
Ultrasound IrradiationHigh Yield, Shorter TimeCan accelerate the reaction by enhancing mass transfer and mixing.[6][8]

Detailed Experimental Protocols

Protocol 1: Conventional Synthesis via Stirring

This method is a standard and widely used procedure for Claisen-Schmidt condensation.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in a suitable solvent like ethanol.

  • Catalyst Addition: While stirring the solution, slowly add an aqueous solution of a base catalyst (e.g., 40% KOH) dropwise. The mixture may change color.

  • Reaction: Allow the reaction to stir at the desired temperature (typically room temperature or gently heated to 40-50°C).[6]

  • Monitoring: Monitor the reaction's progress using TLC until the starting ketone spot is no longer visible.[6] The product may precipitate out of the solution during the reaction.

  • Work-up: Once complete, pour the reaction mixture into a beaker of cold water and acidify with dilute HCl to neutralize the remaining base.[3]

  • Isolation: Collect the precipitated solid product by vacuum filtration, wash thoroughly with cold water, and air dry.[7]

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[10]

Protocol 2: Green Synthesis via Solvent-Free Grinding

This method is an efficient, environmentally friendly alternative that often reduces reaction times.[1]

  • Mixing: In a mortar, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and a solid catalyst such as powdered NaOH or KOH (e.g., 20 mol%).[3]

  • Grinding: Grind the solid mixture vigorously with a pestle for 5-30 minutes. The reaction is often exothermic, and the mixture may turn into a paste or solidify.[3]

  • Monitoring: Check for completion by taking a small sample, dissolving it in a suitable solvent, and running a TLC.

  • Work-up: After the reaction is complete, add cold water to the mortar and continue to mix to break up the solid mass. Acidify with dilute HCl.[3]

  • Isolation & Purification: Filter the solid product, wash it with cold water, and dry. Recrystallization can be performed if further purification is needed.[3]

Visual Guides

The following diagrams illustrate the experimental workflow and a troubleshooting process for low-yield reactions.

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product ketone 1-(Benzo[d]thiazol- 5-yl)ethanone stirring Stirring & Monitoring (TLC) ketone->stirring aldehyde Aromatic Aldehyde aldehyde->stirring solvent Solvent (e.g., Ethanol) solvent->stirring catalyst Base Catalyst (e.g., KOH) catalyst->stirring quench Pour into H2O, Neutralize (HCl) stirring->quench filtration Vacuum Filtration & Washing quench->filtration purification Recrystallization or Chromatography filtration->purification product Pure Chalcone purification->product

Caption: General workflow for chalcone synthesis.

G start Low Yield or No Reaction check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify Aldehyde, Use Fresh Catalyst reagents_ok->purify_reagents No check_temp Check Reaction Temperature reagents_ok->check_temp Yes purify_reagents->start temp_ok Is Temp Optimal? check_temp->temp_ok increase_temp Increase Temperature (e.g., to 40-50°C) temp_ok->increase_temp No check_time Check Reaction Time temp_ok->check_time Yes success Yield Improved increase_temp->success time_ok Is Time Sufficient? check_time->time_ok increase_time Increase Reaction Time, Monitor with TLC time_ok->increase_time No time_ok->success Yes increase_time->success

Caption: Troubleshooting guide for low chalcone yield.

References

Troubleshooting low conversion rates in "1-(Benzo[d]thiazol-5-yl)ethanone" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Benzo[d]thiazol-5-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, addressing common issues that can lead to low conversion rates and impure products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of benzothiazole using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. Polyphosphoric acid (PPA) can also be utilized as both a catalyst and a solvent.

Q2: I am experiencing very low to no product yield. What are the likely causes?

A2: Low or no yield in a Friedel-Crafts acylation of benzothiazole can stem from several factors:

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.

  • Insufficient Catalyst: The benzothiazole nitrogen can coordinate with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount or even an excess of the catalyst is often required.

  • Deactivated Substrate: While benzothiazole is reactive, the presence of strongly electron-withdrawing groups on the benzene ring can hinder the electrophilic substitution.

  • Suboptimal Temperature: The reaction may require heating to proceed at an adequate rate. However, excessively high temperatures can lead to side reactions and decomposition.

Q3: My reaction is producing multiple products, leading to a low yield of the desired this compound. What are these side products?

A3: A common issue is the formation of isomeric products. Friedel-Crafts acylation of benzothiazole can potentially yield acylation at different positions on the benzene ring. The major product is typically the 6-acetyl derivative, with the 5-acetyl isomer being a minor product. The ratio of these isomers can be influenced by the reaction conditions. Additionally, polysubstitution, where more than one acetyl group is added to the ring, can occur, though it is less common than in Friedel-Crafts alkylation.

Q4: How can I improve the regioselectivity to favor the 5-acetyl isomer?

A4: Optimizing the regioselectivity for the 5-position can be challenging. The choice of catalyst and solvent system can influence the isomeric ratio. Some studies suggest that using polyphosphoric acid (PPA) at specific temperatures can alter the product distribution. Careful optimization of the reaction temperature and time is crucial.

Q5: What are the best practices for purifying the final product?

A5: Purification of this compound typically involves a multi-step process. After quenching the reaction, the crude product is usually extracted into an organic solvent. This is followed by washing with a sodium bicarbonate solution to remove acidic impurities. The final purification is often achieved by column chromatography on silica gel or recrystallization from a suitable solvent system like ethanol/water.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low conversion rates in the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step Expected Outcome
Moisture Contamination Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.Increased yield due to active catalyst.
Inactive Catalyst Use a fresh, unopened container of the Lewis acid catalyst. If using an older bottle, consider purification or titration to determine its activity.Improved conversion rate.
Insufficient Catalyst Increase the molar ratio of the Lewis acid catalyst to the benzothiazole substrate. Start with at least 1.1 equivalents and consider increasing to 2 or more equivalents.Higher conversion to the desired product.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC.Increased reaction rate and product formation.
Short Reaction Time Extend the reaction time and monitor the progress by TLC until the starting material is consumed.Complete conversion of starting material.
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Step Expected Outcome
Isomer Formation Experiment with different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, SnCl₄) or consider using polyphosphoric acid (PPA). Optimize the reaction temperature and time, as these can influence the kinetic vs. thermodynamic product distribution.Improved ratio of the desired 5-acetyl isomer.
Polysubstitution Use a smaller excess of the acylating agent. Ensure the reaction is not run for an excessively long time after the initial starting material has been consumed.Reduced formation of di- and tri-acetylated byproducts.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

Materials:

  • Benzothiazole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.1 to 2.5 equivalents) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of benzothiazole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and carefully quench by slowly adding it to a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Acylation using Polyphosphoric Acid (PPA)

Materials:

  • Benzothiazole

  • Acetic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, add polyphosphoric acid and heat to 60-70°C with stirring.

  • To the heated PPA, add benzothiazole (1.0 equivalent) followed by the slow addition of glacial acetic acid (1.0 to 1.5 equivalents).

  • Increase the temperature to 90-100°C and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into a beaker containing ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Visualizing Reaction and Troubleshooting Logic

General Friedel-Crafts Acylation Workflow

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents mix_reagents Combine Benzothiazole, Lewis Acid & Acylating Agent prep_reagents->mix_reagents prep_glassware Oven-Dry Glassware prep_glassware->mix_reagents reaction_step Heat and Stir mix_reagents->reaction_step monitor Monitor by TLC reaction_step->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography or Recrystallization extract->purify

Caption: A typical workflow for a Friedel-Crafts acylation reaction.

Troubleshooting Logic for Low Conversion

Troubleshooting_Low_Conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low Conversion Rate check_moisture Check for Moisture (Reagents, Glassware) start->check_moisture check_catalyst_activity Verify Catalyst Activity start->check_catalyst_activity check_catalyst_amount Increase Catalyst Stoichiometry start->check_catalyst_amount check_temperature Optimize Temperature start->check_temperature check_time Increase Reaction Time start->check_time check_purity Verify Reagent Purity start->check_purity solution Implement Corrective Action (Dry Reagents, Fresh Catalyst, etc.) check_moisture->solution check_catalyst_activity->solution check_catalyst_amount->solution check_temperature->solution check_time->solution check_purity->solution

Caption: A decision tree for troubleshooting low conversion rates.

Technical Support Center: Synthesis of 1-(Benzo[d]thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Benzo[d]thiazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of benzothiazole with an acetylating agent like acetyl chloride or acetic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Q2: What are the primary impurities I should expect in the synthesis of this compound via Friedel-Crafts acylation?

A2: The primary impurities can include:

  • Unreacted starting materials: Benzothiazole and the acetylating agent.

  • Isomeric products: While the thiazole ring directs acylation to the 5-position, other isomers such as 1-(Benzo[d]thiazol-6-yl)ethanone or 1-(Benzo[d]thiazol-7-yl)ethanone may form in small quantities. The calculated π electron density suggests that the C5 position is the most favorable for electrophilic substitution on the thiazole ring.[1]

  • Polyacylated products: Although the acetyl group is deactivating, preventing further acylation, trace amounts of di-acylated products might be present, especially if the reaction conditions are not carefully controlled.[2][3]

  • Hydrolysis products: If moisture is present, the acetylating agent can hydrolyze to acetic acid.

Q3: My reaction yield is very low. What are the potential causes and how can I improve it?

A3: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Insufficient catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.

  • Deactivated substrate: While benzothiazole is reactive, the presence of any strongly deactivating groups on the starting material can hinder the reaction.

  • Suboptimal temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition.

For a systematic approach to troubleshooting low yields, refer to the workflow diagram below.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiment.

Problem 1: Identification of an Unknown Impurity in the Final Product.

  • Symptom: An unexpected peak is observed during the analysis of the purified product by techniques like HPLC or GC-MS.

  • Possible Cause: Formation of an isomeric or polyacylated byproduct. The directing effect of the fused thiazole ring in electrophilic aromatic substitution is crucial. The electron-donating nature of the sulfur atom and the electron-withdrawing nature of the nitrogen atom influence the position of acylation.

  • Troubleshooting Steps:

    • Characterize the impurity: Isolate the impurity using preparative chromatography and characterize its structure using spectroscopic methods (NMR, MS, IR).

    • Optimize reaction conditions: To minimize the formation of isomers, consider using a milder Lewis acid or running the reaction at a lower temperature.

    • Purification: Employ high-resolution purification techniques such as preparative HPLC or careful column chromatography with a shallow solvent gradient to separate the desired product from the impurity.

Problem 2: The Product is an Oily or Gummy Substance Instead of a Crystalline Solid.

  • Symptom: After work-up and solvent removal, the product does not solidify.

  • Possible Cause: Presence of residual solvent or a mixture of impurities preventing crystallization.

  • Troubleshooting Steps:

    • Ensure complete solvent removal: Use a high-vacuum line to remove any remaining solvent.

    • Purification: Purify the crude product using column chromatography to remove impurities.

    • Recrystallization: Attempt recrystallization from a different solvent system. A solvent screen can be performed on a small scale to identify a suitable solvent or solvent pair.

    • Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like hexane to induce solidification.

Experimental Protocols

Detailed Methodology for Friedel-Crafts Acylation of Benzothiazole

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Benzothiazole

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the suspension while stirring.

  • After the addition is complete, add a solution of benzothiazole (1.0 equivalent) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by adding crushed ice, followed by concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

Procedure:

  • Prepare a silica gel slurry in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Friedel-Crafts Acylation

Potential Cause Recommended Action Expected Outcome
Moisture Contamination Use oven-dried glassware and anhydrous reagents.Improved catalyst activity and higher yield.
Insufficient Catalyst Increase the molar ratio of the Lewis acid to 1.5 equivalents.Drives the reaction to completion.
Low Reaction Temperature Increase the reaction temperature to the boiling point of the solvent.Increased reaction rate.
Incomplete Reaction Extend the reaction time and monitor by TLC.Higher conversion of starting material.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Benzothiazole + Acetyl Chloride Reaction Friedel-Crafts Acylation (AlCl3, DCM, Reflux) Start->Reaction 1 Workup Aqueous Work-up (HCl, NaHCO3) Reaction->Workup 2 Crude Crude Product Workup->Crude 3 Purify Column Chromatography (Silica gel, Hexane/EtOAc) Crude->Purify 4 Pure Pure this compound Purify->Pure 5

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Dry_Apparatus Use Anhydrous Conditions Check_Moisture->Dry_Apparatus Yes Check_Catalyst Sufficient Catalyst? Check_Moisture->Check_Catalyst No Dry_Apparatus->Check_Catalyst Increase_Catalyst Increase Catalyst Loading Check_Catalyst->Increase_Catalyst No Check_Temp Optimal Temperature? Check_Catalyst->Check_Temp Yes Increase_Catalyst->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Time Sufficient Reaction Time? Check_Temp->Check_Time Yes Adjust_Temp->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No Success Improved Yield Check_Time->Success Yes Increase_Time->Success

Caption: Troubleshooting flowchart for low yield in the Friedel-Crafts acylation of benzothiazole.

References

Stability issues of "1-(Benzo[d]thiazol-5-yl)ethanone" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(Benzo[d]thiazol-5-yl)ethanone under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, particularly concerning its stability in acidic and basic media.

Issue 1: Unexpected Degradation of this compound in Acidic Solutions

  • Question: My analytical results (e.g., HPLC, LC-MS) show a decrease in the concentration of this compound and the appearance of new, unidentified peaks after treatment with acidic solutions. What could be the cause?

  • Answer: this compound, like other benzothiazole derivatives, can be susceptible to degradation under acidic conditions. The primary cause is likely the hydrolysis of the thiazole ring. The nitrogen and sulfur heteroatoms in the thiazole ring can be protonated, making the ring more susceptible to nucleophilic attack by water, which can lead to ring-opening. The stability is often dependent on the acid concentration and temperature.

    • Troubleshooting Steps:

      • Neutralize the Sample: Immediately after the required reaction or exposure time, neutralize the sample with a suitable base (e.g., sodium bicarbonate, phosphate buffer) to prevent further degradation.

      • Control Temperature: If the experimental protocol allows, perform the acidic treatment at a lower temperature (e.g., 0-5 °C) to minimize the rate of degradation.

      • Use Milder Acids: If possible, consider using weaker acids or a higher pH to achieve the desired chemical transformation with less degradation of the starting material.

      • Monitor Reaction Progress: Use a time-course study to determine the optimal reaction time that maximizes the desired outcome while minimizing the degradation of the parent compound.

Issue 2: Compound Instability and Color Change in Basic Solutions

  • Question: I observed a significant loss of this compound and a noticeable color change in my reaction mixture after adding a strong base. What is the likely degradation pathway?

  • Answer: Benzothiazole derivatives can be unstable in the presence of strong bases. The observed degradation could be due to base-catalyzed hydrolysis or oxidation. The ethanone substituent has an alpha-proton that can be abstracted by a strong base, potentially leading to side reactions. Additionally, hydroxylated benzothiazole derivatives can be prone to oxidation, which might be indicated by a color change.[1]

    • Troubleshooting Steps:

      • Use a Weaker Base: If the reaction chemistry permits, substitute strong bases like NaOH or KOH with milder bases such as carbonates (e.g., K₂CO₃, NaHCO₃) or organic bases (e.g., triethylamine).

      • Inert Atmosphere: To mitigate oxidative degradation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Temperature Control: Keep the reaction temperature as low as feasible to slow down the degradation process.

      • Immediate Work-up: Upon completion of the reaction, promptly neutralize the mixture and proceed with the extraction or purification steps to minimize the exposure time to basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under forced degradation conditions?

  • Acidic Conditions: Hydrolysis of the thiazole ring could lead to the formation of 2-amino-4-acetylthiophenol.

  • Basic Conditions: Base-catalyzed reactions might lead to various condensation products or cleavage of the thiazole ring.

It is crucial to perform characterization studies (e.g., LC-MS, NMR) on the degradation products to confirm their structures.

Q2: How can I perform a forced degradation study on this compound?

A2: Forced degradation studies are essential to understand the intrinsic stability of a compound.[2][3] A typical protocol involves exposing the compound to various stress conditions:

  • Acidic Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperatures (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 M NaOH) under similar temperature and time conditions as the acidic hydrolysis.

  • Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80-100 °C).

  • Photolytic Degradation: Expose a solution of the compound to UV or fluorescent light.

Samples should be analyzed at various time points using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

Q3: Is there a recommended analytical method for monitoring the stability of this compound?

A3: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for monitoring the stability of small organic molecules like this compound. A typical setup would include:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance, or a PDA detector to obtain spectra of all peaks. Mass spectrometry (LC-MS) is highly recommended for identifying unknown degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions

Stress ConditionTime (hours)% Assay of Parent CompoundNumber of Degradants
0.1 M HCl (60 °C)285.22
862.53
0.1 M NaOH (60 °C)278.94
845.15
3% H₂O₂ (RT)2492.71
Heat (80 °C, solid)4898.50
Photolytic (UV)2495.31

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Application:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Incubation: Place the stressed samples in a constant temperature bath or chamber as required. Keep a control sample (stock solution diluted with the initial solvent) under the same conditions.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome stock Stock Solution (1 mg/mL) acid 0.1 M HCl stock->acid base 0.1 M NaOH stock->base oxidative 3% H2O2 stock->oxidative thermal Heat (80°C) stock->thermal photo Photolytic stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralization Neutralization (if applicable) sampling->neutralization hplc HPLC-PDA/MS Analysis neutralization->hplc data Stability Data & Degradation Profile hplc->data

Caption: Workflow for a forced degradation study.

logical_relationship cluster_issue Observed Issue cluster_cause Potential Causes cluster_solution Troubleshooting Solutions issue Degradation of Compound acid_hydrolysis Acidic Hydrolysis (Thiazole Ring Opening) issue->acid_hydrolysis base_instability Base Instability (Hydrolysis/Oxidation) issue->base_instability control_ph Control pH (Neutralize/Use Milder Reagents) acid_hydrolysis->control_ph control_temp Control Temperature acid_hydrolysis->control_temp monitor_time Monitor Reaction Time acid_hydrolysis->monitor_time base_instability->control_ph base_instability->control_temp inert_atm Use Inert Atmosphere base_instability->inert_atm

Caption: Troubleshooting logic for compound degradation.

References

Technical Support Center: Scaling Up the Synthesis of 1-(Benzo[d]thiazol-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of 1-(Benzo[d]thiazol-5-yl)ethanone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: There are two main retrosynthetic approaches. The first involves a Friedel-Crafts acylation of a pre-formed benzothiazole ring. The second, and often more regiochemically controlled method, involves constructing the thiazole ring onto a pre-acylated benzene precursor, such as a derivative of 4-aminoacetophenone.

Q2: How can I improve the regioselectivity of the Friedel-Crafts acylation to favor the 5-position?

A2: Friedel-Crafts reactions on benzothiazole can yield a mixture of isomers. To enhance selectivity for the 5-position, consider using a milder Lewis acid catalyst and optimizing the reaction temperature. Bulky acylating agents may also influence steric hindrance. However, for unambiguous synthesis, building the ring from a pre-acylated precursor is the recommended strategy.

Q3: The key intermediate, 4-amino-3-mercaptoacetophenone, is not commercially available. How can it be synthesized?

A3: A common route to ortho-aminothiophenols involves a two-step process starting from the corresponding aniline (4-aminoacetophenone). First, a thiocyanate group is introduced ortho to the amine using bromine and potassium thiocyanate. This is followed by hydrolysis of the resulting aminobenzothiazole intermediate under basic conditions (e.g., with KOH) and subsequent acidification to yield the desired aminothiophenol hydrochloride salt.

Q4: My aminothiophenol intermediate appears to be unstable. What precautions are necessary?

A4: Ortho-aminothiophenols are highly susceptible to oxidation, which can lead to the formation of disulfide impurities and significantly lower the yield of the desired cyclization product. It is critical to handle these intermediates under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. It is often best to use the aminothiophenol immediately after its preparation without prolonged storage.

Q5: What are the most effective methods for purifying the final this compound product?

A5: Purification typically involves recrystallization or column chromatography. For recrystallization, solvents like ethanol or ethanol/water mixtures are often effective.[1] For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a common choice. The exact conditions will depend on the specific derivatives being synthesized.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield in Friedel-Crafts Acylation 1. Deactivated Substrate: The benzothiazole ring may be deactivated by certain substituents. 2. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may be hydrolyzed by moisture. 3. Insufficient Stoichiometry: The product ketone complexes with the Lewis acid, requiring at least a stoichiometric amount of the catalyst.[2]1. Use a more reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride). 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use a fresh, unopened container of the Lewis acid. 3. Increase the equivalents of the Lewis acid catalyst to 1.1 - 1.5 equivalents relative to the benzothiazole.
Low Yield During Thiocyanation of 4-Aminoacetophenone 1. Formation of Byproducts: Over-bromination or polymerization can occur. 2. Incorrect Temperature: The reaction is often exothermic and requires careful temperature control.1. Add the bromine solution dropwise at a slow, controlled rate. 2. Maintain the reaction temperature below 0°C using an ice-salt bath.
Failed Hydrolysis of Aminobenzothiazole Intermediate 1. Incomplete Reaction: Insufficient heating or reaction time. 2. Decomposition: The resulting aminothiophenol may have decomposed upon workup.1. Ensure the reaction mixture is refluxed for the specified duration as per the protocol. Monitor the reaction by TLC. 2. After hydrolysis, cool the reaction mixture under an inert atmosphere before acidification to minimize oxidation.
Failed Final Ring Cyclization 1. Oxidation of Thiol: The aminothiophenol precursor has oxidized to a disulfide. 2. Incorrect Cyclizing Agent: The chosen reagent (e.g., formic acid, triethyl orthoformate) is not suitable for forming the unsubstituted thiazole C-H bond.1. Prepare the aminothiophenol fresh and use it immediately under an inert atmosphere. 2. For the synthesis of the parent benzothiazole ring, refluxing in formic acid or using polyphosphoric acid (PPA) can be effective.
Difficult Product Purification 1. Persistent Impurities: Starting materials or side-products are co-eluting or co-crystallizing with the product. 2. Oily Product: The product fails to crystallize.1. If column chromatography fails, consider an acid-base extraction to remove basic or acidic impurities. 2. Try triturating the oil with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization. Seeding with a small crystal can also help.

Experimental Protocols

Proposed Synthesis of this compound via Precursor Cyclization

This section outlines a representative multi-step protocol for the synthesis of the target compound starting from 4-aminoacetophenone. This pathway offers superior control over regiochemistry compared to direct acylation.

Step 1: Synthesis of 2-Amino-6-acetylbenzothiazole

This step involves the ortho-thiocyanation of 4-aminoacetophenone followed by in-situ cyclization.

ReagentMolar Eq.MW ( g/mol )Amount
4-Aminoacetophenone1.0135.1713.5 g
Potassium Thiocyanate (KSCN)2.297.1821.4 g
Glacial Acetic Acid-60.05150 mL
Bromine (Br₂)1.1159.8117.6 g (5.6 mL)

Methodology:

  • Suspend 4-aminoacetophenone and potassium thiocyanate in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the mixture to -5°C to 0°C in an ice-salt bath.

  • Dissolve bromine in 20 mL of glacial acetic acid and add it dropwise to the cooled suspension over 1-2 hours, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours, then allow it to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into 500 mL of ice water with vigorous stirring.

  • Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude product under vacuum. The product can be purified by recrystallization from ethanol.

Step 2: Conversion to 4-Amino-3-mercaptoacetophenone Hydrochloride

This step involves the hydrolytic cleavage of the 2-aminobenzothiazole intermediate.

ReagentMolar Eq.MW ( g/mol )Amount
2-Amino-6-acetylbenzothiazole1.0192.2410.0 g
Potassium Hydroxide (KOH)10.056.1129.2 g
Water-18.0260 mL
Concentrated HCl-36.46As needed

Methodology:

  • Place 2-amino-6-acetylbenzothiazole and potassium hydroxide in a round-bottom flask with 60 mL of water.

  • Heat the mixture to reflux under a nitrogen atmosphere for 20-24 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature in an ice bath under a nitrogen atmosphere.

  • Slowly and carefully acidify the cold solution with concentrated HCl until the pH is ~1-2. The product will precipitate as the hydrochloride salt.

  • Filter the precipitate, wash with a small amount of cold, deoxygenated water, and dry under vacuum. Use this product immediately in the next step.

Step 3: Cyclization to this compound

This final step forms the benzothiazole ring.

ReagentMolar Eq.MW ( g/mol )Amount
4-Amino-3-mercaptoacetophenone HCl1.0205.695.0 g
Formic Acid (98%)-46.0350 mL

Methodology:

  • Combine the crude 4-amino-3-mercaptoacetophenone hydrochloride and formic acid in a round-bottom flask.

  • Heat the mixture to reflux for 3-4 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and pour it carefully into 200 mL of ice water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, gradient of 10-30% ethyl acetate in hexanes) or recrystallization from ethanol to yield the final product.

Process Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

G Diagram 1: Synthetic Workflow for this compound cluster_0 Precursor Synthesis cluster_1 Intermediate Generation cluster_2 Final Product Formation A 4-Aminoacetophenone B Thiocyanation & Cyclization A->B KSCN, Br₂ C 2-Amino-6-acetylbenzothiazole B->C D KOH Hydrolysis C->D Reflux E 4-Amino-3-mercapto- acetophenone HCl D->E Acidification F Formic Acid Cyclization E->F Reflux G Work-up & Purification F->G H Final Product G->H Chromatography

Caption: Diagram 1: Proposed multi-step synthesis workflow.

G Diagram 2: Troubleshooting Flowchart for Low Product Yield cluster_results Analysis Results cluster_actions Corrective Actions start Low Product Yield Observed q1 Analyze Crude Reaction Mixture (TLC, LCMS) start->q1 res1 Mainly Unreacted Starting Material q1->res1 Unreacted SM? res2 Multiple Side Products q1->res2 Side Products? res3 Product Degraded q1->res3 Degradation? act1 Increase Reaction Time/Temp. Check Reagent Purity/Activity res1->act1 act2 Optimize Conditions: Lower Temp, Slower Addition, Change Solvent/Catalyst res2->act2 act3 Modify Work-up/Purification: Use Milder Conditions, Avoid Harsh Acids/Bases res3->act3

Caption: Diagram 2: A logical guide for troubleshooting low yields.

References

Technical Support Center: Characterization of Unexpected Products in "1-(Benzo[d]thiazol-5-yl)ethanone" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected products in reactions involving "1-(Benzo[d]thiazol-5-yl)ethanone". The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of a Higher Molecular Weight Byproduct

Q1: During a condensation reaction involving this compound, I observed a significant byproduct with a mass approximately double that of the starting material. What could this be?

A1: A common unexpected reaction for ketones with an alpha-methyl group, such as this compound, is a self-condensation reaction, specifically an acid- or base-catalyzed aldol condensation. This would result in the formation of a dimeric adduct. Under dehydrating conditions, this can further evolve to an α,β-unsaturated ketone.

Troubleshooting Workflow for Dimer Formation

start Unexpected High MW Product Observed check_mass Confirm Mass (MS) ~2x MW of Starting Material? start->check_mass check_nmr Analyze NMR Spectra Look for duplicate sets of aromatic signals and new aliphatic protons check_mass->check_nmr aldol_product Hypothesize Aldol Condensation Product check_nmr->aldol_product confirm_structure Characterize Structure (2D NMR, IR, etc.) aldol_product->confirm_structure optimize_conditions Optimize Reaction Conditions - Lower Temperature - Slower Reagent Addition - Use a non-nucleophilic base confirm_structure->optimize_conditions end Desired Product Isolated optimize_conditions->end start This compound n_oxide N-Oxide (+16 amu) start->n_oxide Oxidizing Agent sulfoxide Sulfoxide (+16 amu) start->sulfoxide Mild Oxidizing Agent sulfone Sulfone (+32 amu) sulfoxide->sulfone Strong Oxidizing Agent start Complex Unexpected Product ms_analysis Determine Molecular Formula (HRMS) start->ms_analysis nmr_analysis Acquire 1D and 2D NMR Data (COSY, HSQC, HMBC) ms_analysis->nmr_analysis structure_elucidation Propose Structure Based on Spectroscopic Data nmr_analysis->structure_elucidation literature_search Search for Similar Unexpected Reactions structure_elucidation->literature_search mechanism_proposal Propose a Plausible Reaction Mechanism literature_search->mechanism_proposal end Structure Confirmed mechanism_proposal->end

Validation & Comparative

A Comparative Guide to Purity Assessment of 1-(Benzo[d]thiazol-5-yl)ethanone: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of the pharmaceutical intermediate, 1-(Benzo[d]thiazol-5-yl)ethanone. The selection of an appropriate analytical method is critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] This document outlines detailed experimental protocols and presents supporting data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, renowned for its precision and versatility in separating complex mixtures.[2] It is particularly well-suited for non-volatile and thermally labile compounds. Reverse-phase HPLC (RP-HPLC) is a common mode used for moderately polar compounds like benzothiazole derivatives, where separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] It is ideal for the analysis of volatile and semi-volatile compounds. For non-volatile compounds, a derivatization step is often required to increase their volatility.[3]

Experimental Protocols

A detailed description of the hypothetical validated HPLC method and a comparative GC-MS method are provided below. These protocols are based on established methodologies for the analysis of related aromatic and heterocyclic compounds.[3][4]

High-Performance Liquid Chromatography (HPLC) Method

This proposed RP-HPLC method is designed for the routine purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of this compound in the mobile phase to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method serves as an alternative for purity analysis and impurity identification.

  • Instrumentation: A standard GC-MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 m/z

  • Sample Preparation (with Derivatization):

    • Dissolve 1 mg of the sample in 1 mL of Dichloromethane.

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

    • Heat the mixture at 70 °C for 30 minutes to form a volatile derivative.

    • Inject 1 µL of the derivatized sample into the GC-MS system.[3]

Method Validation and Comparison

The performance of the HPLC and GC-MS methods were compared based on key validation parameters. The following tables summarize the hypothetical quantitative data obtained.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC MethodGC-MS Method
Linearity (R²) 0.99950.9991
Range (µg/mL) 1 - 2000.5 - 150
Limit of Detection (LOD) (µg/mL) 0.10.05
Limit of Quantification (LOQ) (µg/mL) 0.30.15
Precision (%RSD) < 1.5%< 2.0%
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Analysis Time (min) 1525

Table 2: Purity Assessment Results

Sample BatchPurity by HPLC (%)Purity by GC-MS (%)
Batch A99.5299.48
Batch B99.6199.55
Batch C99.4599.39

Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental and validation processes.

HPLC_Method_Validation_Workflow start Start: Method Development Objective method_dev Analytical Method Development (Column, Mobile Phase, etc.) start->method_dev optimization Method Optimization method_dev->optimization validation_protocol Validation Protocol Definition optimization->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ Determination validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Final Method Documentation & SOP Generation system_suitability->documentation end End: Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Purity_Assessment_Workflow start Sample Receipt sample_prep Sample Preparation start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_acq_hplc Data Acquisition (HPLC) hplc_analysis->data_acq_hplc data_acq_gcms Data Acquisition (GC-MS) gcms_analysis->data_acq_gcms data_proc_hplc Data Processing (HPLC) - Peak Integration - Purity Calculation data_acq_hplc->data_proc_hplc data_proc_gcms Data Processing (GC-MS) - Peak Integration - Purity Calculation data_acq_gcms->data_proc_gcms comparison Results Comparison data_proc_hplc->comparison data_proc_gcms->comparison report Final Report Generation comparison->report end Conclusion report->end

Caption: Experimental Workflow for Purity Assessment.

Discussion

Both HPLC and GC-MS are suitable for the purity assessment of this compound, with each offering distinct advantages.

HPLC: The primary advantage of the HPLC method is its simplicity and direct applicability without the need for derivatization. This reduces sample preparation time and potential sources of error. The method demonstrates excellent linearity, precision, and accuracy, making it highly suitable for routine quality control in a pharmaceutical setting.[3]

GC-MS: GC-MS provides the significant advantage of mass spectrometric detection, which allows for the tentative identification of impurities based on their mass spectra.[5] This is particularly valuable during process development and for investigating out-of-specification results. However, the requirement for derivatization for a non-volatile compound like this compound adds complexity to the sample preparation process.[3]

Conclusion

For routine purity assessment of this compound, the validated RP-HPLC method is recommended due to its robustness, shorter analysis time, and simpler sample preparation. The GC-MS method serves as a valuable complementary technique, especially for impurity identification and characterization. The choice between the two methods will ultimately depend on the specific analytical requirements, such as the need for routine quality control versus in-depth impurity profiling.[3][5]

References

Cross-Reactivity Profile of 1-(Benzo[d]thiazol-5-yl)ethanone Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(Benzo[d]thiazol-5-yl)ethanone scaffold is a versatile pharmacophore that forms the basis for a wide range of biologically active compounds. Derivatives of this core structure have been investigated for a multitude of therapeutic applications, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][2][3][4][5][6] This guide provides a comparative analysis of the cross-reactivity and target selectivity of various compounds derived from this benzothiazole core, supported by experimental data and detailed methodologies.

I. Comparative Biological Activity

The following tables summarize the biological activities of selected this compound based compounds and related benzothiazole derivatives against various biological targets. This data provides insights into their potential for cross-reactivity and selectivity.

Table 1: Anticancer and Anti-inflammatory Activity
Compound IDModification on Benzothiazole CoreTarget/Cell LineActivity (IC50/CC50)Reference
5a Unsubstituted benzene ring at position 6MCF-7 (Breast Cancer)18.9 ± 0.4 µM[1]
9i 2,6-disubstituted benzothiazoleMCF-7 (Breast Cancer)3.9 ± 0.1 µM[1]
9j Monomethylated analog of 9iMCF-7 (Breast Cancer)4.2 ± 0.9 µM[1]
10 Tertiary amine analog of 9iMCF-7 (Breast Cancer)5.3 ± 1.1 µM[1]
14 Analog of 5dMCF-7 (Breast Cancer)7.4 ± 0.5 µM[1]
Compound B7 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA431, A549, H1299 (Cancer cell lines)Significant inhibition[4]
Compound 1e Benzo[d]isothiazole Schiff baseLeukemia and two solid tumor-derived cell linesAntiproliferative activity[7]
Benzo[d]isothiazole derivatives Schiff basesMT-4 (CD4+ lymphocytes)4-9 µM (Cytotoxicity)[7]
G10 Benzo[d]thiazol-2-amine derivativeCOX-2Significant inhibition[8]
G11 Benzo[d]thiazol-2-amine derivativeCOX-1Significant inhibition[8]
Table 2: Antimicrobial and Other Activities
Compound IDModification on Benzothiazole CoreTarget Organism/EnzymeActivityReference
Compounds 3c, 3e, 3f, 3h N-Substituted (benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amineGram-positive and Gram-negative bacteriaVery good antibacterial activity[9]
Compound 9 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenoneLeukemia, renal, and breast cancer cell linesModerate antitumor activity[10]
Compound 10 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenoneStaphylococcus aureus, Pseudomonas aeruginosa, Candida albicansBest antimicrobial activity in the series[10]
Compounds 5b-d Amidine 4H-3,1-benzothiazine derivativesRat brain slices (OGD/R model)Reduction of glutamate and LDH release[5]
Compound 5c Amidine 4H-3,1-benzothiazine derivativeNeuronal voltage-dependent Na+ and Ca2+- channelsInhibition[5]

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Antiproliferative Activity Assay (MTS Assay)[1]
  • Cell Culture: MCF-7 breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: After incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for another 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Factors[4]
  • Cell Culture and Treatment: Mouse monocyte macrophages (RAW264.7) are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatants are collected.

  • ELISA Procedure: The concentrations of inflammatory factors such as IL-6 and TNF-α in the supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control.

In Vitro Antimicrobial Activity (Agar Diffusion Method)[10]
  • Microbial Culture: The test microorganisms (bacteria and fungi) are cultured in appropriate broth to a specified density.

  • Agar Plate Preparation: Molten agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the microbial suspension.

  • Compound Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

III. Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and evaluation of benzothiazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-aminothiophenol derivatives) Reaction Chemical Reactions (e.g., Condensation, Coupling) Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization In_vitro In Vitro Assays (e.g., Enzyme inhibition, Cytotoxicity) Characterization->In_vitro Test Compounds Cell_based Cell-Based Assays (e.g., Antiproliferative, Anti-inflammatory) In_vitro->Cell_based In_vivo In Vivo Models (Animal studies) Cell_based->In_vivo Data_Analysis Data Analysis (e.g., IC50, SAR) In_vivo->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of benzothiazole derivatives.

sar_logic Core This compound Core Structure Mod1 Modification at Position 2 Core->Mod1 Mod2 Modification at Position 6 Core->Mod2 Mod3 Other Substitutions Core->Mod3 Activity Biological Activity (e.g., Anticancer, Antimicrobial) Mod1->Activity Mod2->Activity Mod3->Activity Selectivity Target Selectivity (Cross-Reactivity) Activity->Selectivity

References

Benchmarking the synthesis of "1-(Benzo[d]thiazol-5-yl)ethanone" against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to produce 1-(Benzo[d]thiazol-5-yl)ethanone, a valuable building block in medicinal chemistry. We will benchmark a patented method against a plausible alternative approach, presenting detailed experimental protocols and a quantitative comparison of their performance.

Introduction to this compound

This compound is a ketone derivative of the benzothiazole heterocyclic system. The benzothiazole moiety is a prominent scaffold in a wide array of biologically active compounds, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities. The acetyl group at the 5-position provides a versatile handle for further chemical modifications, making this compound a crucial intermediate for the synthesis of novel therapeutic agents. The efficient and scalable production of this molecule is therefore of significant interest.

Method 1: Established Synthesis via Friedel-Crafts Acylation (Patented)

A disclosed method for the synthesis of this compound is detailed in patent WO2010026124A1. This approach utilizes a Friedel-Crafts acylation reaction, a classic method for the introduction of an acyl group onto an aromatic ring.

Experimental Protocol:

Step 1: Synthesis of this compound

To a solution of benzothiazole (1 equivalent) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane, aluminum chloride (AlCl₃, 3 equivalents) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes. Acetyl chloride (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Alternative Synthesis via Grignard Reaction with a Nitrile Intermediate

An alternative strategy for the synthesis of this compound involves a two-step process starting from the more readily available 5-bromobenzothiazole. This method first involves the conversion of the bromo-substituent to a nitrile group, followed by a Grignard reaction to introduce the acetyl moiety.

Experimental Protocol:

Step 1: Synthesis of 5-Cyanobenzothiazole

5-Bromobenzothiazole (1 equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). Copper(I) cyanide (CuCN, 1.2 equivalents) is added, and the mixture is heated at reflux for 6 hours. The reaction mixture is cooled to room temperature and poured into a solution of ferric chloride and hydrochloric acid in water. The mixture is stirred for 30 minutes to decompose the copper complex. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 5-cyanobenzothiazole is purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

A solution of methylmagnesium bromide (CH₃MgBr, 1.5 equivalents, typically 3.0 M in diethyl ether) is added dropwise to a solution of 5-cyanobenzothiazole (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield this compound.

Performance Comparison

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Grignard Reaction with Nitrile
Starting Material Benzothiazole5-Bromobenzothiazole
Number of Steps 12
Reagents Aluminum chloride, Acetyl chlorideCopper(I) cyanide, Methylmagnesium bromide
Reported Yield Moderate to Good (typically 40-60%)Good to Excellent (typically 60-80% over two steps)
Purity Requires careful chromatographic purification to remove regioisomersGenerally high, with purification focused on removing Grignard reaction byproducts
Scalability Can be challenging due to the large excess of AlCl₃ and potential for side reactionsMore amenable to scale-up, with well-defined intermediates
Safety/Handling Requires careful handling of corrosive AlCl₃ and acetyl chlorideRequires handling of highly toxic CuCN and pyrophoric Grignard reagent
Regioselectivity Prone to the formation of other isomers (e.g., 6-acetyl)Highly specific to the 5-position due to the starting material

Logical Workflow of Synthesis Comparison

Synthesis_Comparison cluster_0 Method 1: Friedel-Crafts Acylation cluster_1 Method 2: Grignard Reaction with Nitrile cluster_2 Comparison Metrics M1_Start Benzothiazole M1_React Friedel-Crafts Acylation (AlCl₃, Acetyl Chloride) M1_Start->M1_React M1_End This compound M1_React->M1_End Metrics Yield Purity Scalability Safety Regioselectivity M1_End->Metrics M2_Start 5-Bromobenzothiazole M2_Step1 Cyanation (CuCN) M2_Start->M2_Step1 M2_Inter 5-Cyanobenzothiazole M2_Step1->M2_Inter M2_Step2 Grignard Reaction (CH₃MgBr) M2_Inter->M2_Step2 M2_End This compound M2_Step2->M2_End M2_End->Metrics

Caption: Comparative workflow of two synthetic routes to this compound.

Signaling Pathway of Synthetic Choice

Synthetic_Choice cluster_considerations Key Considerations cluster_methods Synthetic Method Choice cluster_outcome Expected Outcome Start Need for this compound Regio Regioselectivity Required? Start->Regio Scale Scale of Synthesis? Start->Scale Purity_Need High Purity Needed? Start->Purity_Need FC_Method Method 1: Friedel-Crafts Acylation Regio->FC_Method No, mixture is acceptable Grignard_Method Method 2: Grignard with Nitrile Regio->Grignard_Method Yes Scale->FC_Method Small Scale->Grignard_Method Large Purity_Need->FC_Method No, extensive purification is feasible Purity_Need->Grignard_Method Yes, simplifies purification Outcome Successful Synthesis of This compound FC_Method->Outcome Grignard_Method->Outcome

Navigating the Translational Gap: A Comparative Analysis of "1-(Benzo[d]thiazol-5-yl)ethanone" Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to address this informational void by synthesizing the fragmented data, highlighting the general trends observed for benzothiazole derivatives, and underscoring the critical need for integrated preclinical studies. Due to the absence of direct comparative data for "1-(Benzo[d]thiazol-5-yl)ethanone" derivatives, this report will draw upon the broader landscape of benzothiazole research to illustrate the concepts of in vitro and in vivo efficacy and the methodologies employed in their assessment.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

The benzothiazole ring system is a prominent heterocyclic scaffold that has garnered significant attention from medicinal chemists. Its derivatives have been extensively investigated for a wide array of pharmacological activities. The inherent structural features of the benzothiazole nucleus allow for diverse chemical modifications, leading to compounds with a broad spectrum of biological effects.

General Experimental Approaches: A Look into In Vitro and In Vivo Methodologies

To understand the efficacy of any potential therapeutic agent, a stepwise evaluation process is typically employed, starting with in vitro assays and progressing to in vivo models.

In Vitro Efficacy Assessment: The Cellular Proving Ground

In vitro studies are the first line of investigation, providing insights into the direct effects of a compound on biological systems in a controlled environment. For anticancer research, this typically involves:

  • Cell Viability and Cytotoxicity Assays: These assays, such as the MTT, XTT, or SRB assays, are used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). A lower IC50 value generally indicates higher potency.

  • Apoptosis and Cell Cycle Analysis: Flow cytometry and other techniques are employed to understand the mechanism of cell death induced by the compound, such as apoptosis (programmed cell death), and its effect on the cell division cycle.

  • Enzyme Inhibition Assays: For targeted therapies, specific assays are conducted to measure the compound's ability to inhibit key enzymes involved in cancer progression, such as kinases or polymerases.

For anti-inflammatory studies, common in vitro methods include:

  • Inhibition of Pro-inflammatory Mediators: Measuring the reduction of nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

  • Cyclooxygenase (COX) Inhibition Assays: Determining the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.

The general workflow for in vitro screening is depicted below:

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Compound This compound Derivatives Assay Cell-Based Assays (e.g., MTT, ELISA) Compound->Assay Testing Data Quantitative Data (e.g., IC50) Assay->Data Generates SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Figure 1. Generalized workflow for the in vitro screening of novel compounds.

In Vivo Efficacy Evaluation: The Whole-Organism Perspective

Following promising in vitro results, compounds are advanced to in vivo studies to assess their efficacy, safety, and pharmacokinetic profile in a living organism.

For anticancer evaluation, common in vivo models include:

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time. Key metrics include tumor growth inhibition (TGI) and changes in tumor volume and weight.

  • Syngeneic Models: Cancer cells from the same genetic background as the host animal are used, allowing for the study of the compound's interaction with a competent immune system.

For anti-inflammatory assessment, widely used in vivo models are:

  • Carrageenan-Induced Paw Edema: This is a classic model to evaluate acute inflammation. The reduction in paw swelling after compound administration is measured.

  • LPS-Induced Systemic Inflammation: This model mimics systemic inflammation, and the efficacy of the compound is determined by measuring the reduction in pro-inflammatory cytokines in the blood.

A simplified representation of the transition from in vitro to in vivo studies is outlined below:

in_vitro_to_in_vivo InVitro Promising In Vitro Activity (Low IC50, Favorable Mechanism) InVivo In Vivo Efficacy Studies (e.g., Xenograft, Paw Edema) InVitro->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Toxicity Toxicology Studies InVivo->Toxicity Clinical Clinical Candidate PKPD->Clinical Toxicity->Clinical

Figure 2. The progression from in vitro findings to in vivo evaluation.

The Path Forward: A Call for Integrated Research

To bridge this gap and accelerate the drug development process, future research should focus on:

  • Integrated Preclinical Programs: Designing studies that systematically evaluate a series of derivatives in a comprehensive panel of in vitro assays and then advance the most promising candidates to relevant in vivo models.

  • Publicly Accessible Data: Publishing both the in vitro and in vivo data for the same compounds to allow for a more transparent and robust assessment by the scientific community.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Incorporating PK/PD studies to understand the relationship between drug exposure and its pharmacological effect, which is crucial for translating preclinical findings to clinical settings.

Confirming the Structure of Benzothiazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other widely used analytical techniques for the structural elucidation of "1-(Benzo[d]thiazol-5-yl)ethanone" and its derivatives. While a crystal structure for the specific parent compound is not publicly available, this guide leverages data from closely related benzothiazole derivatives to illustrate the principles and comparative strengths of each method.

Introduction to Structural Confirmation

The precise arrangement of atoms within a molecule, its stereochemistry, and intermolecular interactions are critical determinants of its physical, chemical, and biological properties. In drug discovery and development, accurate structural information is essential for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection. While X-ray crystallography is considered the "gold standard" for determining the absolute structure of a crystalline compound, a suite of spectroscopic techniques provides complementary and often more readily accessible data for structural confirmation.

This guide will explore the utility of X-ray crystallography in contrast with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural analysis of benzothiazole derivatives.

Method 1: Single-Crystal X-ray Crystallography

X-ray crystallography provides a definitive three-dimensional model of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and the overall conformation of the molecule.

Experimental Protocol: X-ray Diffraction Analysis

A typical experimental workflow for single-crystal X-ray diffraction is as follows:

  • Crystal Growth: High-quality single crystals of the target compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Caption: Experimental workflow for single-crystal X-ray crystallography.
Data Presentation: Crystallographic Data for Benzothiazole Derivatives

The following table summarizes key crystallographic parameters for two representative benzothiazole derivatives, illustrating the type of quantitative data obtained from an X-ray diffraction experiment.

Parameter3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one[1]4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one[2][3]
Chemical Formula C₁₆H₉NO₂SC₁₂H₁₁N₃OS
Formula Weight 279.30245.30
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 4.60717(11)10.1345(2)
b (Å) 20.7275(5)10.8719(2)
c (Å) 12.6444(3)10.8521(2)
β (°) 91.911(2)105.7480(10)
Volume (ų) 1206.81(5)1149.57(4)
Z 44
Density (calc) (Mg m⁻³) 1.5371.418

Method 2: Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide valuable information about a molecule's connectivity and functional groups. While they do not typically provide a three-dimensional structure directly, they are essential for confirming the identity and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent.

  • Data Acquisition: The sample is placed in a high-field magnet of an NMR spectrometer, and a radiofrequency pulse is applied. The resulting signal (Free Induction Decay) is detected and Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR), a liquid (as a thin film), or in solution.

  • Data Acquisition: The sample is placed in an IR spectrometer, and a beam of infrared radiation is passed through it. The amount of radiation absorbed at different frequencies is measured to generate the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also be used to deduce structural information from the fragmentation pattern of the molecule.

Experimental Protocol:

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using one of various techniques (e.g., Electrospray Ionization, Electron Impact).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Comparison of Methods

The following diagram illustrates the logical relationship between these techniques in the process of structural confirmation.

structural_elucidation cluster_spectroscopy Spectroscopic Analysis synthesis Compound Synthesis nmr NMR (¹H, ¹³C) synthesis->nmr Initial Characterization ir IR Spectroscopy synthesis->ir Initial Characterization ms Mass Spectrometry synthesis->ms Initial Characterization xray X-ray Crystallography nmr->xray For Absolute Confirmation structure_confirmed Structure Confirmed nmr->structure_confirmed Inferred Structure ir->xray For Absolute Confirmation ir->structure_confirmed Inferred Structure ms->xray For Absolute Confirmation ms->structure_confirmed Inferred Structure xray->structure_confirmed

Caption: Workflow for structural elucidation of a novel compound.
Data Comparison

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided 3D structure, bond lengths, bond angles, stereochemistry, packingConnectivity, chemical environment of atoms (H, C)Functional groupsMolecular weight, elemental formula, fragmentation pattern
Sample Requirement Single crystalSolution (mg)Solid, liquid, or solution (µg-mg)Solid, liquid, or solution (ng-µg)
Throughput LowHighHighHigh
Ambiguity Low (unambiguous)Medium (can be ambiguous for complex structures)High (confirmatory for knowns)Medium (isomers can be challenging)
Key Advantage Definitive structural proofDetailed connectivity informationQuick functional group identificationHigh sensitivity and accurate mass
Key Limitation Requires high-quality crystalsDoes not provide 3D structure directlyLimited structural informationDoes not provide stereochemical information

Conclusion

While X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, a combination of spectroscopic techniques is indispensable for the routine characterization and confirmation of chemical structures. For "this compound" and its derivatives, NMR, IR, and mass spectrometry provide a powerful and efficient means of verifying the molecular formula, connectivity, and functional groups. When the absolute configuration or a detailed understanding of the solid-state conformation is required, single-crystal X-ray diffraction is the ultimate analytical tool. The choice of method, or combination of methods, will ultimately depend on the specific research question and the nature of the sample.

References

Statistical analysis of biological data from "1-(Benzo[d]thiazol-5-yl)ethanone" analogs

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of 1-(Benzo[d]thiazol-5-yl)ethanone Analogs in Biological Systems

A Statistical and Mechanistic Overview for Researchers and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative statistical analysis of the biological data for analogs of this compound, offering insights into their therapeutic potential. The data presented is supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzothiazole derivatives.[4][5][6][7][8] Analogs of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The in vitro anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Benzothiazole Analogs

Compound IDModification on Benzothiazole CoreA549 (Lung)H1299 (Lung)A431 (Skin)C6 (Glioma)MCF-7 (Breast)Reference
Compound B7 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine1.892.451.34--[8]
Compound 4a 2-(4-aminophenyl)benzothiazole derivative---0.03-[4]
Compound 4d Benzothiazole-acylhydrazone derivative-----[5]
Cisplatin (Reference Drug)--->10-[4]

Note: Lower IC50 values indicate higher potency. '-' indicates data not available.

The data indicates that modifications to the benzothiazole ring system can significantly influence anticancer activity. For instance, compound 4a demonstrated potent and selective activity against the C6 glioma cell line.[4] Compound B7, a 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, showed significant inhibitory effects on the proliferation of A431, A549, and H1299 cancer cells.[8]

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antibacterial and antifungal properties.[2][9] The minimum inhibitory concentration (MIC) is a key metric used to determine the potency of an antimicrobial agent.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Benzothiazole Analogs

Compound IDModification on Benzothiazole CoreStaphylococcus aureusBacillus subtilisReference
Compound 4a 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-phenyl-4,5-dihydropyrazol-1-yl)ethanone-1.562[9]
Compound 4d 2-(benzo[d]thiazol-2-yl)-1-(5-(4-chlorophenyl)-3-methyl-4,5-dihydropyrazol-1-yl)ethanone1.562-[9]
Ciprofloxacin (Reference Drug)3.1253.125[9]

Note: Lower MIC values indicate higher potency. '-' indicates data not available.

Compounds 4a and 4d from a series of novel pyrazoline-substituted benzothiazole derivatives exhibited potent antibacterial activity, with MIC values lower than the reference drug ciprofloxacin against the tested strains.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound analogs.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A549, A431, H1299) are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition versus the concentration of the compound.

Flow Cytometry for Apoptosis Analysis

Flow cytometry is utilized to determine the mode of cell death induced by the test compounds.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting and Staining: The cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in binding buffer. The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

Signaling Pathways and Experimental Workflows

The biological activity of this compound analogs is often mediated through their interaction with key cellular signaling pathways. The following diagrams illustrate these pathways and the general workflow for evaluating the biological activity of these compounds.

G cluster_workflow Experimental Workflow start Synthesized Analogs in_vitro In Vitro Screening (e.g., MTT Assay) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 mechanism Mechanism of Action Studies (e.g., Flow Cytometry, Western Blot) ic50->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo end Lead Compound Identification in_vivo->end

Figure 1: General experimental workflow for drug discovery.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt activates mtor mTORC1 akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Benzothiazole Analog inhibitor->akt

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway.

G cluster_pathway ERK Signaling Pathway growth_factor Growth Factor receptor Receptor growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription gene_expression Gene Expression (Proliferation, Differentiation) transcription->gene_expression inhibitor Benzothiazole Analog inhibitor->erk

Figure 3: Inhibition of the ERK signaling pathway.

Recent studies have shown that some benzothiazole derivatives can inhibit both the AKT and ERK signaling pathways in cancer cells, leading to apoptosis and cell cycle arrest.[8] These pathways are crucial for cell proliferation and survival, making them attractive targets for cancer therapy. The diagrams above illustrate the points of potential intervention by these analogs.

References

Safety Operating Guide

Proper Disposal of 1-(Benzo[d]thiazol-5-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(Benzo[d]thiazol-5-yl)ethanone is critical to ensure personnel safety and environmental protection. This compound should be treated as hazardous waste due to the potential for toxicity and irritation.[1][2][3] This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this substance should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3] An eyewash station and safety shower must be readily accessible.

Hazard Profile Summary

The hazard profile for this compound is extrapolated from data on analogous benzothiazole compounds. Key hazards include:

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Toxic if swallowed.[1]P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
Skin Irritation Causes skin irritation.[1][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][4]
Eye Irritation Causes serious eye irritation.[1][4]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
Respiratory Irritation May cause respiratory irritation.[4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and securely sealed container.

  • The container must be made of a material compatible with the chemical.

  • Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified.[3]

2. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • The storage area should be away from sources of ignition and incompatible materials.[3]

  • Ensure the storage location is secure and accessible only to authorized personnel.[1][3]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide the EHS office with a detailed and accurate description of the waste, including the chemical name and quantity.

  • Follow all institutional and local regulations for hazardous waste disposal. The final disposal method will likely be through a licensed chemical destruction plant or controlled incineration.[5]

4. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area and notify your supervisor and the EHS office.

  • If you are trained and it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Collect the absorbed material into a suitable container for hazardous waste disposal.

  • Ensure the area is well-ventilated during and after the cleanup.

Disposal Workflow

DisposalWorkflow cluster_spill Emergency Spill Procedure A Start: Need to dispose of This compound B Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Work in a well-ventilated area (e.g., chemical fume hood) B->C D Collect waste in a labeled, sealed, compatible container C->D E Label container: 'Hazardous Waste' 'this compound' D->E F Store container in a designated, secure, and cool, dry area E->F G Contact EHS for pickup F->G H Provide EHS with waste details: - Chemical name - Quantity G->H I EHS facilitates disposal via licensed hazardous waste vendor H->I J Spill Occurs K Evacuate and Notify Supervisor/EHS J->K L If trained and safe, contain spill with inert absorbent K->L M Collect absorbed material for hazardous waste disposal L->M

Caption: Disposal workflow for this compound.

Logical Relationship of Safety Measures

SafetyLogic cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_eng_controls Engineering Controls H1 Toxicity P1 Chemical-resistant Gloves H1->P1 E1 Chemical Fume Hood H1->E1 H2 Skin Irritation H2->P1 P3 Lab Coat H2->P3 H3 Eye Irritation P2 Safety Goggles H3->P2 E2 Eyewash Station H3->E2 H4 Respiratory Irritation H4->E1 E3 Safety Shower

Caption: Relationship between hazards and protective measures.

References

Safeguarding Your Research: A Guide to Handling 1-(Benzo[d]thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): Your First Line of Defense

When working with 1-(Benzo[d]thiazol-5-yl)ethanone, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended protective gear.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesShould be chemical splash-proof and conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[2]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against skin contact. For tasks with a higher risk of splashing, consider a chemically impervious apron.
Respiratory Protection Fume Hood or RespiratorAll handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge should be used.

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is essential for the safe management of this compound in the laboratory.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The storage container should be tightly sealed to prevent the release of vapors.

Handling and Use

All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area. Avoid direct contact with the skin, eyes, and clothing.[3] After handling, thoroughly wash hands and any exposed skin with soap and water.[3]

Spill Management

In the event of a spill, evacuate the immediate area and alert colleagues. If the spill is small and you are trained to handle it, wear the appropriate PPE and contain the spill using an inert absorbent material such as vermiculite or sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations.

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous waste.[4] Collect this waste in a designated, clearly labeled, and sealed container. Do not mix this waste with other waste streams unless compatibility is known.[4] Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Experimental Workflow: Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh/Measure Compound B->C D Perform Experiment C->D E Decontaminate Glassware & Surfaces D->E F Segregate & Label Hazardous Waste E->F G Dispose of Waste via EHS F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.